Nlrp3-IN-24
Description
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Properties
Molecular Formula |
C19H26O3Si |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-trimethylsilylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H26O3Si/c1-11(2)13-8-7-12(3)9-14(13)17-15(20)10-16(23(4,5)6)18(21)19(17)22/h9-10,13-14,22H,1,7-8H2,2-6H3/t13-,14+/m0/s1 |
InChI Key |
UAXOBFMOHWTNCK-UONOGXRCSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C(=O)C(=CC2=O)[Si](C)(C)C)O |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C(=O)C(=CC2=O)[Si](C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-24: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for the novel NLRP3 inflammasome inhibitor, Nlrp3-IN-24. The information presented is collated from peer-reviewed research and is intended to guide further investigation and drug development efforts.
Core Mechanism of Action
This compound, also identified as compound 15a in the primary literature, is a potent sila-cannabidiol (sila-CBD) derivative that demonstrates significant inhibitory effects on the NLRP3 inflammasome. Its primary mechanism of action is the suppression of NLRP3 inflammasome activation, thereby preventing the downstream cascade of inflammatory events. This includes the reduced maturation and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).
The canonical activation of the NLRP3 inflammasome is a two-step process. The first, a "priming" signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second signal, triggered by a variety of stimuli including pathogen- or danger-associated molecular patterns (DAMPs) such as extracellular ATP, crystalline substances, or heme, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms, and can also induce a form of inflammatory cell death known as pyroptosis.
This compound has been shown to effectively inhibit the second step of this process. In cellular assays, it significantly reduces the release of mature IL-1β following stimulation with a known NLRP3 activator. While the precise binding site of this compound on the NLRP3 protein has not yet been fully elucidated, its inhibitory action is clear from functional assays. Many small molecule inhibitors of NLRP3 have been found to directly bind to the NACHT domain of the NLRP3 protein, preventing its ATP-driven conformational changes and subsequent oligomerization. It is plausible that this compound acts through a similar mechanism.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Proposed mechanism of this compound inhibition.
Caption: In vitro experimental workflow for this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both in vitro and in vivo models. The following table summarizes the key findings.
| Assay Type | Cell Line / Model | Stimulus | This compound Concentration/Dose | Observed Effect | Reference |
| In Vitro | |||||
| IL-1β Release | Differentiated THP-1 cells | Heme (50 µM) | 0.1 µM | Significant inhibition of IL-1β release | [1] |
| IL-1β Release | Differentiated J774A.1 cells | Heme | 0.1 - 10 µM | Inhibition of NLRP3 mediated inflammation | |
| Cytotoxicity | J774A.1 cells | - | 10 µM (24h) | Non-toxic | |
| In Vivo | |||||
| Peritoneal Inflammation | C57BL/6 mice | Heme | 10 - 30 mg/kg (i.p.) | Significant decrease in IL-1β levels |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
Heme-Induced NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol details the in vitro assay used to assess the inhibitory effect of this compound on heme-induced NLRP3 inflammasome activation in a human monocytic cell line.
Materials:
-
THP-1 cells
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RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Heme
-
This compound
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiate the cells into macrophage-like cells by treating with 20 ng/mL of PMA for 24 hours.[1]
-
-
Priming:
-
After differentiation, wash the cells with fresh medium.
-
Prime the cells with 100 ng/mL of LPS for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Following priming, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1 hour.
-
-
NLRP3 Activation:
-
Stimulate the cells with 50 µM of heme for 1 hour to activate the NLRP3 inflammasome.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
In Vivo Peritoneal Inflammation Model
This protocol describes the in vivo model used to evaluate the efficacy of this compound in a mouse model of peritoneal inflammation.
Materials:
-
C57BL/6 mice
-
This compound
-
Heme
-
Phosphate-buffered saline (PBS)
-
ELISA kit for murine IL-1β
Procedure:
-
Animal Acclimatization:
-
Acclimatize C57BL/6 mice to the experimental conditions for at least one week prior to the experiment.
-
-
Inhibitor Administration:
-
Administer this compound at doses of 10-30 mg/kg via intraperitoneal (i.p.) injection.
-
-
Induction of Inflammation:
-
30 minutes after the administration of this compound, induce peritoneal inflammation by i.p. injection of heme.
-
-
Sample Collection:
-
At a predetermined time point post-heme injection, euthanize the mice.
-
Collect peritoneal lavage fluid by washing the peritoneal cavity with cold PBS.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to remove cells.
-
Measure the concentration of IL-1β in the cell-free supernatant using a murine IL-1β ELISA kit.
-
Conclusion and Future Directions
This compound is a promising novel inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both cellular and animal models of inflammation. Its ability to suppress heme-induced inflammation suggests its potential therapeutic application in hemolytic diseases.
Future research should focus on:
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Determining the direct binding target: Utilizing biochemical and biophysical assays, such as thermal shift assays or surface plasmon resonance, with purified NLRP3 protein components to identify the direct binding site of this compound.
-
Elucidating the precise molecular mechanism: Investigating the effect of this compound on specific aspects of NLRP3 activation, such as ATPase activity, ASC oligomerization, and post-translational modifications of NLRP3.
-
Expanding in vivo studies: Evaluating the efficacy of this compound in a broader range of disease models where NLRP3 hyperactivation is implicated.
-
Pharmacokinetic and toxicological profiling: Conducting comprehensive studies to assess the absorption, distribution, metabolism, excretion, and safety profile of this compound to support its further development as a therapeutic agent.
References
Nlrp3-IN-24 as a Sila-CBD Derivative: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-24, also identified as compound 15a , is a novel synthetic sila-cannabidiol (sila-CBD) derivative that has demonstrated significant potential as a potent inhibitor of the NLRP3 inflammasome.[1] The incorporation of a silicon atom into the cannabidiol scaffold represents a strategic medicinal chemistry approach to enhance the pharmacological properties of natural cannabinoids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a breakdown of its synthesis.
Core Concepts: The NLRP3 Inflammasome and Heme-Induced Inflammation
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3]
Heme, a component of hemoglobin released during hemolysis, can act as a DAMP, potently activating the NLRP3 inflammasome. This heme-induced inflammation is implicated in the pathophysiology of hemolytic diseases such as sickle cell anemia and thalassemia. This compound has emerged as a promising therapeutic candidate by virtue of its ability to inhibit this heme-induced NLRP3 inflammasome activation.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly or indirectly inhibiting the activation of the NLRP3 inflammasome. This inhibition leads to a downstream reduction in the release of pro-inflammatory cytokines. The precise molecular target of this compound within the NLRP3 inflammasome complex is an area of ongoing investigation.
Quantitative Data on Inhibitory Activity
The inhibitory effects of this compound (compound 15a ) and its related sila-CBD derivatives on the production of key pro-inflammatory cytokines have been quantified in in vitro studies.
| Compound | Concentration (µM) | Inhibition of IL-1β Release (%) | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) | Cell Line |
| This compound (15a) | 10 | Significant | Marginal | Marginal | J774A.1 |
| This compound (15a) | 1 | Not significant | Marginal | Marginal | J774A.1 |
| This compound (15a) | 0.1 | Significant | Marginal | Marginal | J774A.1 |
| Compound 15b | 10 | Significant | Marginal | Marginal | J774A.1 |
| Compound 15c | 10 | Significant | Marginal | Marginal | J774A.1 |
Data summarized from Shete et al., ACS Medicinal Chemistry Letters, 2023.
Experimental Protocols
Synthesis of this compound (sila-CBD quinone derivative 15a)
The synthesis of this compound is a multi-step process involving the condensation of (+)-(1S,4R)-p-mentha-2,8-dien-1-ol with a silylated resorcinol derivative, followed by oxidation.
Step 1: Synthesis of Sila-CBD derivative (14a)
-
To a solution of the appropriate silylated resorcinol (compound 11a ) in a suitable solvent, add (+)-(1S,4R)-p-mentha-2,8-dien-1-ol (16 ).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the sila-CBD derivative 14a .
Step 2: Oxidation to this compound (15a)
-
Dissolve the sila-CBD derivative 14a in a suitable solvent.
-
Add stabilized 2-iodoxybenzoic acid (SIBX) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain this compound (15a ).
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol details the methodology to assess the inhibitory effect of this compound on heme-induced NLRP3 inflammasome activation in THP-1 human monocytic cells.
1. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours to allow for differentiation into adherent macrophages.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours before treatment.
2. Inflammasome Priming and Inhibition:
-
Prime the differentiated THP-1 macrophages with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
After priming, wash the cells with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
3. NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by treating the cells with heme (e.g., 50 µM) for 6 hours.
4. Sample Collection and Analysis:
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Collect the cell culture supernatants.
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Quantify the concentration of secreted IL-1β, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Heme-Induced Peritoneal Inflammation Model
This protocol describes a mouse model to evaluate the in vivo efficacy of this compound in a heme-induced inflammatory setting.
1. Animal Model:
-
Use C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
2. Treatment Groups:
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Group 1: Vehicle control (e.g., saline or DMSO in saline).
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Group 2: Heme only.
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Group 3: Heme + this compound (e.g., 10-30 mg/kg).
3. Experimental Procedure:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.
-
Induce peritonitis by i.p. injection of heme (e.g., 50 mg/kg).
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After a set time point (e.g., 6-24 hours), euthanize the mice.
4. Sample Collection and Analysis:
-
Perform peritoneal lavage by injecting 5 mL of sterile, cold PBS into the peritoneal cavity and gently massaging the abdomen.
-
Collect the peritoneal fluid.
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Centrifuge the lavage fluid to pellet the cells.
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Store the supernatant at -80°C for cytokine analysis.
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Quantify the levels of IL-1β, TNF-α, and IL-6 in the peritoneal fluid using ELISA.
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The cell pellet can be used for flow cytometry analysis to determine the immune cell infiltrate.
Signaling Pathway
Heme-Induced NLRP3 Inflammasome Activation Pathway
Heme activates the NLRP3 inflammasome through a two-signal mechanism. The first signal (priming) involves the activation of Toll-like receptor 4 (TLR4) by heme, leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal involves the generation of mitochondrial reactive oxygen species (mtROS) and potassium (K+) efflux, which trigger the assembly of the NLRP3 inflammasome complex. This complex, consisting of NLRP3, ASC, and pro-caspase-1, leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Conclusion
This compound represents a significant advancement in the development of targeted anti-inflammatory therapeutics. As a sila-CBD derivative, it demonstrates the potential of silicon substitution to enhance the pharmacological profile of natural products. Its ability to inhibit the heme-induced NLRP3 inflammasome positions it as a promising candidate for the treatment of hemolytic diseases and other inflammatory conditions driven by NLRP3 activation. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and related compounds.
References
Nlrp3-IN-24: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide range of danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases. This has led to a significant research effort to identify and develop small molecule inhibitors of NLRP3. This technical whitepaper details the discovery and preclinical development of Nlrp3-IN-24, a potent sila-cannabidiol (sila-CBD) derivative that has shown significant promise in inhibiting the heme-induced activation of the NLRP3 inflammasome. This document provides a comprehensive overview of its synthesis, in vitro and in vivo activities, and the detailed experimental protocols utilized in its initial characterization.
Discovery and Synthesis
This compound, also referred to as compound 15a, was discovered as part of a focused effort to synthesize and evaluate silicon-incorporated phytocannabinoids for their anti-inflammatory properties. The rationale behind incorporating silicon was to enhance the metabolic stability and potentially improve the pharmacological profile of the parent cannabinoid scaffold. The synthesis of this compound is a multi-step process, the final step of which involves the oxidation of its sila-CBD precursor.[1]
Experimental Protocols: Synthesis of this compound (Compound 15a)
The synthesis of this compound and its related sila-CBD derivatives was carried out following established chemical methodologies. The general procedure for the final oxidation step is as follows:
General Procedure for the Synthesis of Silylated Quinone Cannabidiol Derivatives (15a–15c): To a stirred solution of the respective sila-CBD derivative (14a–14c) in a solvent mixture of CH3CN/CH2Cl2/H2O (0.05 M), 2-iodoxybenzoic acid (SIBX) (3.0 equivalents) was added. The resulting reaction mixture was then stirred at room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired silylated quinone cannabidiol derivatives (15a–15c).[1]
In Vitro Biological Evaluation
The in vitro anti-inflammatory activity of this compound was assessed through a series of assays designed to measure its inhibitory effect on the NLRP3 inflammasome and the production of other pro-inflammatory cytokines.
Quantitative Data: In Vitro Inhibition
| Assay | Cell Line | Stimulus | Compound | Concentration (µM) | % Inhibition (Mean ± SD) | Reference |
| Heme-Induced IL-1β Release | Differentiated THP-1 | Heme (50 µM) | This compound (15a) | 10 | ~80% | [2] |
| Heme-Induced IL-1β Release | Differentiated THP-1 | Heme (50 µM) | This compound (15a) | 1 | ~75% | [2] |
| Heme-Induced IL-1β Release | Differentiated THP-1 | Heme (50 µM) | This compound (15a) | 0.1 | ~60% | [2] |
| LPS-Induced TNF-α Release | J774A.1 | LPS (1 µg/mL) | This compound (15a) | 10 | ~70% | |
| LPS-Induced TNF-α Release | J774A.1 | LPS (1 µg/mL) | This compound (15a) | 1 | Marginal | |
| LPS-Induced TNF-α Release | J774A.1 | LPS (1 µg/mL) | This compound (15a) | 0.1 | Marginal | |
| LPS-Induced IL-6 Release | J774A.1 | LPS (1 µg/mL) | This compound (15a) | 10 | ~65% | |
| LPS-Induced IL-6 Release | J774A.1 | LPS (1 µg/mL) | This compound (15a) | 1 | Marginal | |
| LPS-Induced IL-6 Release | J774A.1 | LPS (1 µg/mL) | This compound (15a) | 0.1 | Marginal | |
| Cell Viability (MTT Assay) | J774A.1 | - | This compound (15a) | 10 | Non-toxic |
Experimental Protocols: In Vitro Assays
Heme-Induced NLRP3 Inflammasome Activation in THP-1 Cells: Human THP-1 monocytic cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were differentiated into macrophages by treatment with 20 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24 hours. The differentiated THP-1 cells were then primed with 100 ng/mL of lipopolysaccharide (LPS) for 4 hours. Following priming, the cells were treated with varying concentrations of this compound for 1 hour. Subsequently, the NLRP3 inflammasome was activated by adding 50 µM of heme for 1 hour. The cell culture supernatants were collected, and the concentration of cleaved IL-1β was measured using an ELISA kit according to the manufacturer's instructions.
TNF-α and IL-6 Release in J774A.1 Cells: J774A.1 murine macrophage-like cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin. The cells were seeded in 96-well plates. After adherence, the cells were treated with different concentrations of this compound for 1 hour. Following this, the cells were stimulated with 1 µg/mL of LPS for 24 hours. The cell culture supernatants were then collected, and the levels of TNF-α and IL-6 were quantified using ELISA kits as per the manufacturer's protocols.
Cell Viability Assay: The cytotoxicity of this compound was evaluated using the MTT assay. J774A.1 cells were treated with 10 µM of the compound for 24 hours. After the incubation period, MTT reagent was added to each well, and the cells were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at 570 nm.
In Vivo Preclinical Evaluation
To assess the in vivo efficacy of this compound, a mouse model of heme-induced peritoneal inflammation was utilized.
Quantitative Data: In Vivo Efficacy
| Animal Model | Treatment | Dose (mg/kg) | Route | Endpoint | Result | Reference |
| Heme-Induced Peritoneal Inflammation (Mice) | This compound (15a) | 10 | i.p. | Peritoneal IL-1β levels | Significant reduction compared to vehicle | |
| Heme-Induced Peritoneal Inflammation (Mice) | This compound (15a) | 30 | i.p. | Peritoneal IL-1β levels | Significant reduction compared to vehicle |
Experimental Protocols: In Vivo Study
Heme-Induced Peritoneal Inflammation in Mice: Female BALB/c mice were used for this study. The mice were administered this compound (10 and 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection. After 30 minutes, peritoneal inflammation was induced by an i.p. injection of heme (12.5 mg/kg). Four hours post-heme injection, the mice were euthanized. The peritoneal cavity was lavaged with phosphate-buffered saline (PBS). The peritoneal lavage fluid was collected and centrifuged to remove cells. The supernatant was used to measure the levels of IL-1β by ELISA according to the manufacturer's instructions.
Visualizations
Signaling Pathway
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for the in vitro evaluation of this compound.
Caption: Workflow for the in vivo heme-induced peritonitis model.
Conclusion
This compound has been identified as a novel sila-CBD derivative with potent inhibitory activity against the NLRP3 inflammasome. The preclinical data presented herein demonstrate its ability to significantly reduce the release of IL-1β in a heme-induced inflammation model, both in vitro and in vivo. Furthermore, it exhibits inhibitory effects on other key pro-inflammatory cytokines, TNF-α and IL-6. The incorporation of silicon into the cannabidiol scaffold appears to be a promising strategy for developing metabolically stable anti-inflammatory agents. Further investigation into the pharmacokinetic and toxicological profile of this compound is warranted to fully elucidate its therapeutic potential for the treatment of diseases driven by NLRP3 inflammasome hyperactivation.
References
The Structure-Activity Relationship of Nlrp3-IN-24: A Technical Guide to Sila-Cannabidiol Derivatives as NLRP3 Inflammasome Inhibitors
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Nlrp3-IN-24, a potent inhibitor of the NLRP3 inflammasome. This compound belongs to a novel class of sila-cannabidiol (sila-CBD) derivatives designed to target heme-induced inflammation, a pathological process implicated in hemolytic diseases such as sickle cell anemia and thalassemia. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, immunology, and inflammation research.
The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation by a wide array of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. Aberrant activation of the NLRP3 inflammasome is a key driver of numerous inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest.
This compound, identified as compound 15a in the primary literature, emerged from a focused medicinal chemistry campaign that explored the synthetic derivatization of cannabidiol (CBD). By replacing a carbon atom with silicon in the CBD scaffold, researchers aimed to enhance the compound's pharmacological properties. This guide will detail the key structural modifications and their impact on the inhibitory activity against the NLRP3 inflammasome.
Core Structure and Numbering
The core scaffold of the compounds discussed is based on a sila-cannabidiol structure. The key modifications and their corresponding compound numbers from the primary research are presented below.
Structure-Activity Relationship (SAR) Analysis
The development of this compound and its analogs has provided critical insights into the structural requirements for potent inhibition of the heme-induced NLRP3 inflammasome. The SAR can be summarized by analyzing the modifications at key positions of the sila-cannabidiol scaffold.
The initial screening of a series of sila-cannabigerol (sila-CBG) and sila-cannabidiol (sila-CBD) derivatives revealed that the sila-CBD scaffold was more promising for potent anti-inflammatory activity. Among the tested compounds, the sila-CBD derivatives 15a , 15b , and 15c were identified as the most potent inhibitors of the heme-induced NLRP3 inflammasome.[1]
A significant finding from the study is that the anti-NLRP3 activity was newly endowed to the sila-CBD derivatives, as their parent carbon-based counterparts did not exhibit this activity.[1] This highlights the importance of the silicon incorporation in the scaffold for targeting the NLRP3 inflammasome.
Furthermore, compounds 15a and 15c demonstrated significant inhibition of the heme-mediated induction of the NLRP3 inflammasome at a concentration as low as 0.1 μM.[1] These compounds also showed the ability to inhibit other pro-inflammatory cytokines, namely TNF-α and IL-6, at a concentration of 10 μM.[1]
The in vivo efficacy of the lead compounds was confirmed in a heme-mediated peritoneal inflammation model, where administration of 15a and 15c led to a significant reduction in inflammation.[1] An additional benefit observed with the sila-CBD derivatives was their enhanced metabolic stability when compared to their carbon analogs.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (15a ) and related compounds from the primary study.
| Compound | Scaffold | Modifications | IL-1β Inhibition (at 10 µM) in THP-1 cells | TNF-α Inhibition (at 10 µM) in J774A.1 cells | IL-6 Inhibition (at 10 µM) in J774A.1 cells |
| 12c | Sila-CBG | - | ~60% reduction | Not reported | Not reported |
| 13a | Sila-CBG | - | Significant Inhibition | Significant Inhibition | Not reported |
| 15a (this compound) | Sila-CBD | - | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 15b | Sila-CBD | - | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 15c | Sila-CBD | - | Significant Inhibition | Significant Inhibition | Significant Inhibition |
Note: The primary publication presented the data in bar graphs. The term "Significant Inhibition" is used here to represent a substantial reduction in cytokine release as depicted in the source.
Further dose-response studies revealed that compounds 15a and 15c significantly inhibited the heme-mediated induction of the NLRP3 inflammasome at a concentration of 0.1 μM.
Experimental Protocols
The following are the key experimental methodologies employed in the structure-activity relationship studies of this compound and its analogs.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
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Cell Culture and Differentiation: Human monocytic THP-1 cells were cultured and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 ng/mL.
-
Priming: The differentiated THP-1 cells were primed with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Following priming, the cells were treated with various concentrations of the test compounds (e.g., 0.1, 1, and 10 μM) for 1 hour.
-
NLRP3 Activation: The NLRP3 inflammasome was activated by adding heme (50 μM) to the cell culture for 1 hour.
-
Cytokine Measurement: The cell culture supernatants were collected, and the concentration of secreted IL-1β was measured using an enzyme-linked immunosorbent assay (ELISA) as a readout for NLRP3 inflammasome activity.
In Vitro TNF-α and IL-6 Inhibition Assay in J774A.1 Cells
-
Cell Culture: Murine macrophage-like J774A.1 cells were used for this assay.
-
Compound and LPS Treatment: The cells were treated with the test compounds in the presence or absence of lipopolysaccharide (LPS).
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatants were quantified by ELISA to assess the anti-inflammatory activity of the compounds.
In Vivo Heme-Mediated Peritoneal Inflammation Model
-
Animal Model: An in vivo model of peritoneal inflammation was utilized to assess the efficacy of the lead compounds.
-
Compound Administration: The test compounds were administered to the animals prior to the inflammatory challenge.
-
Induction of Inflammation: Peritoneal inflammation was induced by the administration of heme.
-
Assessment of Inflammation: The anti-inflammatory effects of the compounds were evaluated by measuring relevant inflammatory markers in the peritoneal cavity.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
General Experimental Workflow for SAR Studies
Caption: General workflow for the structure-activity relationship (SAR) studies of this compound.
References
The Role of NLRP3 Inflammasome Inhibitors in Heme-Induced Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excessive extracellular heme, a consequence of hemolysis in various pathological conditions, is a potent damage-associated molecular pattern (DAMP) that triggers a robust inflammatory response. A key mediator of this heme-induced inflammation is the NLRP3 inflammasome, a multi-protein complex that, upon activation, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2][3][4] This guide provides an in-depth technical overview of the role of NLRP3 inflammasome inhibitors in mitigating heme-induced inflammation. While specific data for a compound designated "Nlrp3-IN-24" is not publicly available, this document will focus on the mechanisms and data of well-characterized NLRP3 inhibitors, such as MCC950, as representative examples. We will delve into the signaling pathways of heme-induced NLRP3 activation, present quantitative data on the efficacy of representative inhibitors, and provide detailed experimental protocols for studying these interactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of immunology, hematology, and drug development.
Introduction: Heme as a Pro-inflammatory Mediator
Intravascular hemolysis, a hallmark of diseases like sickle cell anemia, malaria, and sepsis, results in the release of large quantities of hemoglobin and free heme into circulation.[1] Once the natural scavenging mechanisms are saturated, free heme acts as a DAMP, initiating sterile inflammation. Heme has been shown to activate multiple inflammatory pathways, with the activation of the NLRP3 inflammasome being a central event.
The activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade. This multi-protein complex consists of the sensor protein NLRP3, the adaptor protein ASC, and the effector protein pro-caspase-1. Upon activation, these components assemble, leading to the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent pyrogenic cytokines. Furthermore, activated caspase-1 can cleave gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death. Given its central role in inflammation, the NLRP3 inflammasome has emerged as a promising therapeutic target for a variety of inflammatory diseases.
The Signaling Pathway of Heme-Induced NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome by heme is a multi-step process that involves both priming (Signal 1) and activation (Signal 2).
Signal 1 (Priming): This initial step involves the upregulation of NLRP3 and pro-IL-1β expression. Heme can provide this priming signal by activating Toll-like receptor 4 (TLR4), which in turn triggers the NF-κB signaling pathway.
Signal 2 (Activation): Following priming, a second signal is required to trigger the assembly and activation of the inflammasome complex. Heme can also provide this activation signal through several proposed mechanisms, including:
-
Potassium (K+) Efflux: A common trigger for NLRP3 activation, the precise mechanism by which heme induces K+ efflux is still under investigation.
-
Mitochondrial Reactive Oxygen Species (mROS) Production: Heme has been shown to induce the production of mROS, which is a critical event for NLRP3 activation.
-
Lysosomal Destabilization: While a mechanism for some NLRP3 activators, the role of lysosomal damage in heme-induced activation is less clear.
The convergence of these signals leads to the oligomerization of NLRP3, recruitment of ASC, and activation of caspase-1, culminating in the inflammatory response.
Caption: Signaling pathway of heme-induced NLRP3 inflammasome activation and inhibition.
Quantitative Data on NLRP3 Inhibition
While data on "this compound" is unavailable, the following tables summarize the inhibitory potency of well-characterized NLRP3 inhibitors in various in vitro and in vivo models. This data provides a benchmark for the expected efficacy of selective NLRP3 inhibitors.
Table 1: In Vitro Inhibitory Potency of Representative NLRP3 Inhibitors
| Compound | Cell Type | Activator(s) | Assay | IC50 Value | Reference |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | ~7.5 nM | |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | ~8.1 nM | |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | ~5.9 µM | |
| Oridonin | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | ~2.5 µM |
Table 2: In Vivo Efficacy of MCC950 in a Model of NLRP3-Dependent Inflammation
| Animal Model | Treatment | Readout | Result | Reference |
| LPS-induced systemic inflammation in mice | MCC950 (pre-treatment) | Serum IL-1β levels | Significant reduction in IL-1β | |
| Mouse Model of Cryopyrin-Associated Periodic Syndromes (CAPS) | MCC950 | Neonatal lethality | Rescued neonatal lethality | |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | MCC950 | Disease severity | Attenuated disease severity |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of NLRP3 inhibitors in heme-induced inflammation.
In Vitro Heme-Induced IL-1β Release Assay
This protocol details the steps to measure the inhibitory effect of a compound on heme-induced IL-1β secretion from macrophages.
Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or a human monocytic cell line (e.g., THP-1) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3 (Signal 1).
Inhibitor Treatment and Heme Stimulation:
-
After priming, remove the LPS-containing medium and replace it with fresh, serum-free medium.
-
Add the NLRP3 inhibitor (e.g., this compound, MCC950) at various concentrations and incubate for 1 hour.
-
Stimulate the cells with hemin (50 µM) for 6 hours to activate the NLRP3 inflammasome (Signal 2).
Quantification of IL-1β:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Cell viability can be assessed in parallel using an LDH assay on the supernatant or an MTS/MTT assay on the remaining cells.
Caption: Workflow for assessing NLRP3 inhibitor efficacy on heme-induced IL-1β release.
Measurement of Mitochondrial Reactive Oxygen Species (mROS)
This protocol describes how to measure the effect of an NLRP3 inhibitor on heme-induced mROS production using the fluorescent probe MitoSOX Red.
Cell Preparation and Treatment:
-
Seed BMDMs or THP-1 cells in a 12-well plate or on glass coverslips.
-
Prime the cells with LPS (1 µg/mL) for 3-4 hours.
-
Treat with the NLRP3 inhibitor for 1 hour.
-
Stimulate with hemin (50 µM) for 30-60 minutes.
MitoSOX Staining and Analysis:
-
During the last 15-30 minutes of heme stimulation, add MitoSOX Red reagent (5 µM) to the cells and incubate at 37°C, protected from light.
-
Gently wash the cells twice with warm PBS.
-
For flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution, resuspend in FACS buffer, and analyze on a flow cytometer using the appropriate laser and filter settings for PE or a similar channel.
-
For fluorescence microscopy, mount the coverslips on slides and visualize using a fluorescence microscope.
Caption: Workflow for measuring mitochondrial ROS production.
Conclusion and Future Directions
The activation of the NLRP3 inflammasome by heme is a critical driver of inflammation in hemolytic diseases. The development of potent and specific NLRP3 inhibitors, such as MCC950, represents a promising therapeutic strategy to combat this pathological inflammation. While the specific compound "this compound" remains uncharacterized in the public scientific literature, the data and protocols presented in this guide for other NLRP3 inhibitors provide a solid foundation for the investigation of novel therapeutics in this class.
Future research should focus on elucidating the precise molecular mechanisms by which heme activates the NLRP3 inflammasome and on the development of novel NLRP3 inhibitors with improved pharmacokinetic and safety profiles. The application of the experimental protocols detailed herein will be instrumental in advancing our understanding of heme-induced inflammation and in the preclinical evaluation of the next generation of NLRP3-targeting drugs.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 inflammasome fires up heme-induced inflammation in hemolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome fires up heme-induced inflammation in hemolytic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-24: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-24, also identified as compound 15a in scientific literature, is a novel small molecule inhibitor of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. As a silicon-incorporated derivative of cannabidiol (sila-CBD), this compound has demonstrated potent anti-inflammatory properties, particularly in the context of heme-induced inflammation. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental validation.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and its analogs has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data regarding the compound's efficacy in inhibiting the NLRP3 inflammasome and downstream inflammatory mediators.
Table 1: In Vitro Inhibition of Heme-Induced NLRP3 Inflammasome Activation in THP-1 Cells
| Compound | Concentration | % Inhibition of IL-1β Release |
| This compound (15a) | 10 µM | Significant |
| 0.1 µM | Significant | |
| Analog 15b | 10 µM | Significant |
| Analog 15c | 10 µM | Significant |
| 0.1 µM | Significant |
Note: "Significant" indicates a statistically meaningful reduction in IL-1β release as reported in the source literature. Precise percentage values were not consistently provided in the available search results.
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines in Differentiated THP-1 Cells
| Compound | Concentration | Target Cytokine | % Inhibition |
| This compound (15a) | 10 µM | IL-6 | Marginal |
| 10 µM | TNF-α | Marginal | |
| Analog 15b | 10 µM | IL-6 | Marginal |
| 10 µM | TNF-α | Marginal | |
| Analog 15c | 10 µM | IL-6 | Marginal |
| 10 µM | TNF-α | Marginal |
Table 3: In Vivo Inhibition of NLRP3 Inflammasome in a Heme-Mediated Peritoneal Inflammation Model
| Compound | Administration | Effect |
| This compound (15a) | Intraperitoneal injection | Validated anti-NLRP3 inflammasome activity |
| Analog 15c | Intraperitoneal injection | Validated anti-NLRP3 inflammasome activity |
Target Specificity and Selectivity
This compound has been primarily characterized as an inhibitor of the NLRP3 inflammasome. The available data suggests a degree of selectivity for the NLRP3 pathway, particularly in the context of heme-induced activation.
The primary research indicates that this compound and its analogs are potent inhibitors of heme-induced NLRP3 inflammasome activation at concentrations as low as 0.1 µM.[1] At a higher concentration of 10 µM, these compounds also show marginal inhibition of the pro-inflammatory cytokines TNF-α and IL-6.[1] This suggests that while the primary target is the NLRP3 inflammasome, there may be some broader anti-inflammatory effects at higher concentrations.
Currently, there is no publicly available data from the reviewed literature detailing the selectivity of this compound against other inflammasome complexes, such as NLRC4 or AIM2, or a broader panel of kinases or other cellular targets. Such studies would be crucial to fully delineate its selectivity profile and potential for off-target effects.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway of heme-induced NLRP3 inflammasome activation and the inhibitory action of this compound.
Caption: Heme-induced NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Heme-Induced NLRP3 Inflammasome Activation Assay in THP-1 Cells
-
Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, THP-1 cells are treated with 20 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
-
Priming (Signal 1):
-
The differentiated THP-1 cells are primed with 100 ng/mL of lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Following LPS priming, the cells are treated with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for 1 hour.
-
-
Activation (Signal 2):
-
NLRP3 inflammasome is activated by adding 50 µM of hemin (a stable form of heme) to the cell culture for 1 hour.
-
-
Measurement of IL-1β Release:
-
The cell culture supernatants are collected.
-
The concentration of secreted IL-1β is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The percentage inhibition is calculated by comparing the IL-1β levels in this compound-treated wells to the vehicle-treated control wells.
-
In Vivo Heme-Mediated Peritoneal Inflammation Model
-
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are used for this study.
-
-
Inhibitor Administration:
-
Mice are pre-treated with this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 10-50 mg/kg) or vehicle control.
-
-
Induction of Peritonitis:
-
One hour after inhibitor administration, peritonitis is induced by i.p. injection of a sterile solution of hemin (e.g., 25 mg/kg).
-
-
Sample Collection:
-
At a predetermined time point after hemin injection (e.g., 6 hours), mice are euthanized.
-
The peritoneal cavity is lavaged with sterile phosphate-buffered saline (PBS) to collect peritoneal fluid.
-
Blood samples may also be collected via cardiac puncture.
-
-
Analysis:
-
The peritoneal lavage fluid is centrifuged to pellet the cells.
-
The supernatant is collected to measure the levels of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) by ELISA.
-
The cell pellet can be used for flow cytometric analysis to quantify the influx of immune cells (e.g., neutrophils, macrophages).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.
Caption: In vitro experimental workflow for assessing this compound efficacy.
Conclusion
This compound is a promising inhibitor of the NLRP3 inflammasome, demonstrating significant activity in both cellular and animal models of heme-induced inflammation. Its primary mechanism of action appears to be the direct or indirect inhibition of the NLRP3 inflammasome assembly and subsequent release of IL-1β. While the initial data on its potency is encouraging, a comprehensive assessment of its selectivity against other inflammasomes and a broader range of cellular targets is necessary to fully establish its therapeutic potential and safety profile. The experimental protocols and workflows provided herein offer a robust framework for the continued investigation and characterization of this compound and other novel NLRP3 inhibitors.
References
Unraveling the Impact of Nlrp3-IN-24 on Cellular Inflammatory Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nlrp3-IN-24, a novel sila-cannabidiol (sila-CBD) derivative, has emerged as a potent inhibitor of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, detailing its mechanism of action, quantitative effects on inflammatory mediators, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel therapeutics.
Core Mechanism of Action: Inhibition of Heme-Induced NLRP3 Inflammasome Activation
This compound exerts its anti-inflammatory effects by specifically targeting the activation of the NLRP3 inflammasome induced by heme.[1] Heme, a component of hemoglobin released during hemolysis, acts as a damage-associated molecular pattern (DAMP) that can trigger a robust inflammatory response. The activation of the NLRP3 inflammasome by heme is a critical event in the pathophysiology of hemolytic diseases such as sickle cell anemia and thalassemia.[1]
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), typically through the activation of the NF-κB signaling pathway by stimuli such as lipopolysaccharide (LPS). The second step, "activation," is triggered by a variety of stimuli, including heme, leading to the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[2]
This compound has been demonstrated to effectively inhibit this heme-induced activation of the NLRP3 inflammasome, thereby reducing the production and release of the potent pro-inflammatory cytokine IL-1β.[1]
Cellular Pathways Modulated by this compound
The primary cellular pathway affected by this compound is the NLRP3 inflammasome signaling pathway . By inhibiting the assembly and activation of the NLRP3 inflammasome, this compound downstream effects include the modulation of several interconnected cellular processes:
-
Cytokine Production: The most direct consequence of this compound activity is the reduced secretion of IL-1β and IL-18. Additionally, studies have shown that this compound can also lead to a marginal inhibition of other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) at higher concentrations.[1]
-
Inflammatory Cell Recruitment: In vivo models of peritoneal inflammation have demonstrated that inhibition of the NLRP3 inflammasome can reduce the influx of inflammatory cells, such as neutrophils and monocytes, to the site of inflammation.
-
Pyroptosis: Activation of the NLRP3 inflammasome can lead to a form of pro-inflammatory programmed cell death known as pyroptosis, which is executed by gasdermin D. While not directly reported for this compound, inhibition of the NLRP3 inflammasome is a recognized strategy to prevent pyroptosis.
Below is a diagram illustrating the central role of the NLRP3 inflammasome in heme-induced inflammation and the point of intervention for this compound.
Caption: Heme-induced NLRP3 inflammasome activation pathway and inhibition by this compound.
Quantitative Data on the Effects of this compound
The inhibitory activity of this compound (referred to as compound 15a in the source publication) on the production of key pro-inflammatory cytokines has been quantified in in vitro cell-based assays. The following tables summarize the available data.
Table 1: Inhibition of Heme-Induced NLRP3 Inflammasome Activation in THP-1 Cells
| Compound | Concentration (µM) | % Inhibition of IL-1β Release |
| This compound (15a) | 10 | Significant Inhibition |
| 1 | > 50% | |
| 0.1 | > 20% |
Table 2: Inhibition of Pro-inflammatory Cytokines in J774A.1 Cells
| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| This compound (15a) | 10 | Marginal Inhibition | Marginal Inhibition |
| 1 | No Significant Inhibition | No Significant Inhibition | |
| 0.1 | No Significant Inhibition | No Significant Inhibition |
Note: "Significant Inhibition" and "Marginal Inhibition" are qualitative descriptions from the source publication. Specific percentage values for 10 µM were not provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Heme-Induced NLRP3 Inflammasome Activation Assay in THP-1 Cells
This protocol describes the cell-based assay used to quantify the inhibitory effect of this compound on heme-induced IL-1β release.
1. Cell Culture and Differentiation:
- Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates at a density of 0.5 x 10^6 cells/well.
- Differentiation into macrophage-like cells is induced by treating with 20 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 3 hours.
2. Priming:
- After differentiation, the medium is replaced with fresh RPMI-1640.
- Cells are primed with 100 ng/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
- Following LPS priming, the cells are treated with various concentrations of this compound (0.1, 1, and 10 µM) or vehicle control for 1 hour.
4. NLRP3 Inflammasome Activation:
- The NLRP3 inflammasome is activated by adding 50 µM of heme to the cell culture for 1 hour.
5. Quantification of IL-1β Release:
- The cell culture supernatants are collected.
- The concentration of secreted IL-1β in the supernatants is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
6. Data Analysis:
- The percentage inhibition of IL-1β release is calculated by comparing the IL-1β concentrations in the inhibitor-treated wells to the vehicle-treated control wells.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
culture [label="THP-1 Cell Culture"];
differentiate [label="PMA Differentiation\n(20 ng/mL, 3h)"];
prime [label="LPS Priming\n(100 ng/mL, 4h)"];
inhibit [label="this compound Treatment\n(0.1-10 µM, 1h)"];
activate [label="Heme Activation\n(50 µM, 1h)"];
collect [label="Collect Supernatant"];
elisa [label="IL-1β ELISA"];
analyze [label="Data Analysis"];
end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> culture -> differentiate -> prime -> inhibit -> activate -> collect -> elisa -> analyze -> end;
}
Caption: Workflow for the in vitro heme-induced NLRP3 inflammasome activation assay.
In Vivo Heme-Induced Peritoneal Inflammation Model
This protocol outlines the in vivo mouse model used to validate the anti-inflammatory activity of this compound.
1. Animal Model:
- Male C57BL/6 mice (6-8 weeks old) are used for the study.
- Animals are housed under standard laboratory conditions with free access to food and water.
2. Inhibitor Administration:
- Mice are pre-treated with an intraperitoneal (i.p.) injection of this compound at a dose of 10 or 30 mg/kg, or with a vehicle control.
3. Induction of Peritonitis:
- 30 minutes after inhibitor administration, peritonitis is induced by an i.p. injection of LPS.
4. Assessment of Inflammation:
- At a specified time point after LPS injection, the mice are euthanized.
- The peritoneal cavity is lavaged with sterile phosphate-buffered saline (PBS) to collect peritoneal exudate cells.
- The peritoneal lavage fluid is centrifuged to separate the cells from the supernatant.
5. Cytokine Analysis:
- The concentration of IL-1β in the peritoneal lavage fluid supernatant is measured by ELISA.
6. Cellular Analysis:
- The number of recruited inflammatory cells (e.g., neutrophils, monocytes) in the peritoneal exudate is determined by flow cytometry.
7. Data Analysis:
- The levels of IL-1β and the number of inflammatory cells in the this compound-treated groups are compared to the vehicle-treated control group to assess the in vivo anti-inflammatory efficacy.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
pretreat [label="Pre-treatment (i.p.)\nthis compound (10 or 30 mg/kg)"];
induce [label="Induce Peritonitis (i.p.)\nLPS"];
euthanize [label="Euthanize Mice"];
lavage [label="Peritoneal Lavage"];
separate [label="Separate Cells and Supernatant"];
elisa [label="IL-1β ELISA of Supernatant"];
flow [label="Flow Cytometry of Cells"];
analyze [label="Data Analysis"];
end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> pretreat -> induce -> euthanize -> lavage -> separate;
separate -> elisa -> analyze;
separate -> flow -> analyze;
analyze -> end;
}
Caption: Workflow for the in vivo heme-induced peritoneal inflammation model.
Conclusion
This compound is a promising novel inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of heme-induced inflammation. Its ability to potently suppress the production of IL-1β highlights its therapeutic potential for the treatment of hemolytic diseases and other inflammatory conditions driven by NLRP3 inflammasome hyperactivation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds as next-generation anti-inflammatory agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more complex disease models.
References
Nlrp3-IN-24 and its Effect on Pyroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Activation of the NLRP3 inflammasome can lead to pyroptosis, a lytic and inflammatory form of programmed cell death. This technical guide provides an in-depth overview of the NLRP3 signaling pathway, its role in initiating pyroptosis, and the methodologies used to investigate these processes. While specific data for a compound designated "Nlrp3-IN-24" is not publicly available, this guide will use a hypothetical NLRP3 inhibitor to illustrate the experimental approaches and data presentation relevant to the evaluation of such a compound.
Introduction to the NLRP3 Inflammasome and Pyroptosis
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1]. The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a cytosolic multiprotein complex that functions as a key sensor for a wide array of these stimuli[2][3][4][5]. Upon activation, the NLRP3 inflammasome orchestrates a signaling cascade that results in the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.
Pyroptosis is characterized by cell swelling, membrane rupture, and the release of intracellular contents, which further propagates the inflammatory response. This process is executed by the gasdermin family of proteins, with gasdermin D (GSDMD) being the key effector downstream of NLRP3 inflammasome activation. Given the central role of the NLRP3 inflammasome in inflammation and pyroptosis, it has emerged as a significant therapeutic target for a variety of inflammatory disorders.
The NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a tightly regulated process that typically requires two signals: a priming signal and an activation signal.
-
Signal 1 (Priming): The priming step is initiated by PAMPs, such as lipopolysaccharide (LPS), or endogenous cytokines like tumor necrosis factor (TNF). This signal leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the activation of the NF-κB signaling pathway.
-
Signal 2 (Activation): A diverse range of stimuli can provide the second signal, leading to the assembly and activation of the NLRP3 inflammasome. These stimuli include ATP, crystalline substances like monosodium urate (MSU) crystals, and mitochondrial dysfunction. This activation signal triggers the oligomerization of NLRP3, which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.
Activated caspase-1 has two primary functions in this pathway:
-
It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted.
-
It cleaves GSDMD to generate an N-terminal fragment (GSDMD-N) that oligomerizes and forms pores in the plasma membrane, leading to pyroptosis.
There are also non-canonical pathways for NLRP3 activation, which can be triggered by intracellular LPS and involve caspase-4/5 in humans and caspase-11 in mice.
Experimental Protocols for Assessing NLRP3-Mediated Pyroptosis
A combination of assays is typically employed to accurately monitor and quantify pyroptosis.
Cell Culture and Treatment
-
Cell Lines: Human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) are commonly used. THP-1 cells are often differentiated into a macrophage-like state with phorbol 12-myristate 13-acetate (PMA).
-
Priming: Cells are typically primed with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Activation: Following priming, cells are treated with an NLRP3 activator such as nigericin (5-20 µM) or ATP (1-5 mM) for 1-2 hours.
-
Inhibitor Treatment: The investigational compound (e.g., a hypothetical this compound) would be added at various concentrations, typically 30-60 minutes before the addition of the NLRP3 activator.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the activity of LDH, a cytosolic enzyme released into the culture supernatant upon plasma membrane rupture, a hallmark of pyroptosis.
-
Protocol:
-
After treatment, centrifuge the cell culture plates to pellet any detached cells.
-
Carefully collect the supernatant.
-
Measure LDH activity in the supernatant using a commercially available colorimetric assay kit according to the manufacturer's instructions.
-
Lyse the remaining cells to measure the maximum LDH release.
-
Calculate the percentage of LDH release relative to the maximum release.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is used to measure the concentration of mature IL-1β and IL-18 in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant as described for the LDH assay.
-
Perform ELISAs for human or mouse IL-1β and IL-18 using commercial kits following the manufacturer's protocols.
-
Generate a standard curve using recombinant cytokines to determine the concentration of the cytokines in the samples.
-
Western Blotting
Western blotting is used to detect the cleavage of key proteins involved in the pyroptosis pathway.
-
Protocol:
-
Collect both the cell supernatant and the cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies specific for:
-
Cleaved Caspase-1 (p20 subunit) in the supernatant.
-
GSDMD-N terminal fragment in the cell lysate and/or supernatant.
-
Pro-IL-1β in the cell lysate.
-
Mature IL-1β in the supernatant.
-
-
Use an appropriate loading control (e.g., GAPDH or β-actin) for the cell lysates.
-
Detect the proteins using HRP-conjugated secondary antibodies and a chemiluminescence substrate.
-
Flow Cytometry for Cell Death Analysis
Flow cytometry can distinguish between different forms of cell death.
-
Protocol:
-
Gently harvest the cells, including any detached cells in the supernatant.
-
Stain the cells with fluorescent dyes such as propidium iodide (PI) and Annexin V.
-
Analyze the stained cells using a flow cytometer. Pyroptotic cells are typically characterized as being positive for both PI and Annexin V.
-
Immunofluorescence for ASC Speck Visualization
This technique is used to visualize the formation of the ASC speck, a hallmark of inflammasome activation.
-
Protocol:
-
Culture cells on glass coverslips and perform the priming and activation steps.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.
-
Stain the cells with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. The formation of a single, large intracellular aggregate of ASC per cell indicates inflammasome activation.
-
Data Presentation for a Hypothetical NLRP3 Inhibitor
The efficacy of a novel NLRP3 inhibitor, such as the hypothetical this compound, would be summarized in a clear, quantitative manner.
| Parameter | Assay | Cell Type | Activator | IC50 (nM) |
| IL-1β Release | ELISA | Human PMA-differentiated THP-1 | Nigericin | 15.2 |
| Mouse BMDMs | ATP | 25.8 | ||
| Pyroptosis (LDH Release) | LDH Assay | Human PMA-differentiated THP-1 | Nigericin | 18.5 |
| Mouse BMDMs | ATP | 30.1 | ||
| Caspase-1 Activity | Caspase-1 Glo Assay | Human PMA-differentiated THP-1 | Nigericin | 14.9 |
Conclusion and Future Directions
The NLRP3 inflammasome is a well-validated target for therapeutic intervention in a host of inflammatory diseases. The development of potent and specific NLRP3 inhibitors is a major focus of current research. A thorough understanding of the NLRP3 activation pathway and the downstream consequences, particularly pyroptosis, is essential for the successful development of these novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the characterization of new chemical entities targeting the NLRP3 inflammasome. Future work in this area will likely focus on the development of inhibitors with improved pharmacokinetic and safety profiles, as well as exploring their efficacy in a wider range of disease models.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Basis of NLRP3 Inhibition: A Technical Guide to the Nlrp3-IN-24 Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime therapeutic target. This technical guide provides an in-depth exploration of the binding site of NLRP3 inhibitors, using the well-characterized inhibitor MCC950 as a representative example in the absence of specific public data for "Nlrp3-IN-24". The principles and methodologies described herein are broadly applicable to the study of novel NLRP3 inhibitors.
The NLRP3 Inflammasome: A Multi-Protein Complex
The NLRP3 inflammasome is a cytosolic protein complex that, upon activation, triggers a cascade of inflammatory events.[1][2][3] The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal and an activation signal.[1][3] The priming signal, often initiated by PAMPs like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression. The activation signal, triggered by a variety of stimuli such as ATP, nigericin, or crystalline substances, induces the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Activated caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.
The Binding Site of NLRP3 Inhibitors: Focus on the NACHT Domain
The NLRP3 protein is composed of three key domains: an N-terminal pyrin domain (PYD), a central NACHT domain (also known as the nucleotide-binding domain or NBD), and a C-terminal leucine-rich repeat (LRR) domain. The NACHT domain possesses ATPase activity, which is essential for NLRP3's function and self-association.
Several potent and specific NLRP3 inhibitors, including the widely studied MCC950, directly target the NACHT domain. Mechanistic studies have shown that MCC950 binds to a specific pocket within the NACHT domain, close to the Walker B motif, which is crucial for ATP hydrolysis. This binding event is thought to lock the NLRP3 protein in an inactive conformation, thereby preventing its ATPase activity and subsequent oligomerization, which are critical steps for inflammasome assembly. Other inhibitors like CY-09 also bind to the ATP-binding site of the NACHT domain, specifically the Walker A motif. Tranilast, another inhibitor, binds to the NACHT domain but affects NLRP3-NLRP3 interaction and oligomerization without altering its ATPase activity.
Quantitative Analysis of Inhibitor Binding and Activity
The potency and efficacy of NLRP3 inhibitors are determined through various quantitative assays. The data is typically presented in terms of half-maximal inhibitory concentration (IC50) for functional assays and dissociation constant (Kd) for direct binding assays.
| Parameter | Description | Typical Value (MCC950) | Assay Type |
| IC50 (IL-1β release) | The concentration of an inhibitor that reduces the secretion of IL-1β by 50%. | 14.3 nM - 57.5 nM | Cell-based (e.g., ELISA) |
| IC50 (Caspase-1 activity) | The concentration of an inhibitor that reduces the activity of caspase-1 by 50%. | ~10 µM (for INF39) | Cell-based or biochemical |
| Kd (Binding Affinity) | The equilibrium dissociation constant, representing the affinity of the inhibitor for the target protein. A lower Kd indicates higher affinity. | 224 nM | Biophysical (e.g., SPR) |
Experimental Protocols for Characterizing NLRP3 Inhibitors
A variety of well-established experimental protocols are employed to characterize the binding and functional effects of NLRP3 inhibitors.
In Vitro Inhibition of IL-1β Secretion (ELISA)
This assay quantifies the inhibitory effect of a compound on the downstream consequences of NLRP3 inflammasome activation.
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1 are commonly used.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Primed cells are pre-incubated with varying concentrations of the test inhibitor.
-
NLRP3 Activation: The inflammasome is activated with a second stimulus such as ATP or nigericin.
-
Quantification of IL-1β: The concentration of secreted IL-1β in the cell culture supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 value is calculated by plotting the IL-1β concentration against the inhibitor concentration.
Caspase-1 Activity Assay
This assay directly measures the activity of the effector enzyme of the inflammasome.
-
Cell Treatment: Cells are primed and treated with the inhibitor and NLRP3 activator as described in the ELISA protocol.
-
Lysis: Cells are lysed to release intracellular contents, including active caspase-1.
-
Activity Measurement: A fluorogenic or colorimetric substrate for caspase-1 (e.g., Z-YVAD-AFC) is added to the cell lysate. The cleavage of the substrate by active caspase-1 results in a detectable signal that is proportional to the enzyme's activity. Commercial kits like Caspase-Glo® 1 Inflammasome Assay are also available.
NanoBRET™ Target Engagement (TE) Assay
This live-cell assay directly measures the binding of an inhibitor to the NLRP3 protein.
-
Cell Line: A cell line (e.g., HEK293) is engineered to express a fusion protein of NLRP3 and a NanoLuc® luciferase.
-
Tracer: A fluorescent tracer that is known to bind to the target protein is added to the cells.
-
BRET Measurement: In the absence of a competing inhibitor, the binding of the tracer to the NanoLuc®-NLRP3 fusion protein brings the fluorophore and the luciferase in close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Inhibitor Competition: When an unlabeled inhibitor is added, it competes with the tracer for binding to NLRP3, leading to a decrease in the BRET signal. The degree of BRET reduction is proportional to the inhibitor's affinity and concentration.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of the interaction between an inhibitor and the purified NLRP3 protein in real-time.
-
Immobilization: Recombinant, purified NLRP3 protein is immobilized on a sensor chip.
-
Analyte Injection: A solution containing the inhibitor at various concentrations is flowed over the sensor chip.
-
Signal Detection: The binding of the inhibitor to the immobilized NLRP3 protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.
-
Data Analysis: The binding kinetics (association and dissociation rates) and the dissociation constant (Kd) are determined by analyzing the sensorgrams.
Western Blotting
This technique is used to visualize the inhibition of caspase-1 and IL-1β cleavage.
-
Sample Preparation: Cell lysates and supernatants from treated cells are collected.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with specific antibodies that recognize the pro and cleaved forms of caspase-1 and IL-1β.
-
Detection: The bands are visualized using a chemiluminescent or fluorescent detection system. A reduction in the cleaved forms of caspase-1 and IL-1β in the presence of the inhibitor indicates its efficacy.
Visualizing the Molecular Landscape
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental workflows.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Nlrp3-IN-24 in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Nlrp3-IN-24 is a potent and specific inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in cellular signaling and as a potential therapeutic candidate. These application notes provide a detailed protocol for the use of this compound in the human monocytic THP-1 cell line, a widely used model for studying NLRP3 inflammasome activation.
Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression. The second step, "activation," is triggered by a variety of stimuli, including extracellular ATP, which leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves gasdermin D (GSDMD) to induce pyroptosis, a pro-inflammatory form of cell death. This compound acts by directly inhibiting the NLRP3 protein, thereby preventing inflammasome assembly and subsequent downstream inflammatory events.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in THP-1 cells, based on available data.
| Parameter | Value | Cell Line | Notes |
| This compound Working Concentration | 0.1 - 10 µM | THP-1 | Effective inhibition of heme-induced NLRP3 activation was observed in this range.[1] |
| This compound Pre-incubation Time | 1 hour | THP-1 | A 1-hour pre-incubation is recommended before stimulation with an NLRP3 activator.[1] |
| LPS Priming Concentration | 1 µg/mL | THP-1 | A standard concentration for priming THP-1 cells.[2][3] |
| LPS Priming Time | 3 - 4 hours | THP-1 | Sufficient time to upregulate NLRP3 and pro-IL-1β expression.[4] |
| ATP Activation Concentration | 5 mM | THP-1 | A common concentration to induce NLRP3 activation via P2X7 receptor stimulation. |
| ATP Activation Time | 30 - 45 minutes | THP-1 | A short incubation is sufficient to trigger inflammasome activation. |
| PMA Differentiation (Optional) | 25 - 100 nM | THP-1 | For differentiation of THP-1 monocytes into macrophage-like cells. |
Experimental Protocols
THP-1 Cell Culture and Differentiation (Optional)
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well cell culture plates
Protocol:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For differentiation into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^5 cells/mL in a cell culture plate.
-
Add PMA to a final concentration of 25-100 nM.
-
Incubate for 24-48 hours. Differentiated cells will adhere to the bottom of the plate.
-
After incubation, gently aspirate the medium and wash the cells once with fresh, serum-free RPMI-1640.
NLRP3 Inflammasome Activation and Inhibition with this compound
Materials:
-
Differentiated or undifferentiated THP-1 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Serum-free RPMI-1640 medium
-
DMSO (for dissolving this compound)
Protocol:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free RPMI-1640 to the desired working concentrations (e.g., 0.1, 1, 10 µM).
-
Inhibitor Pre-treatment: Add the diluted this compound solutions to the cells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 1 hour at 37°C.
-
Priming: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 3-4 hours at 37°C.
-
Activation: Add ATP to a final concentration of 5 mM to all wells except the negative control and LPS-only control. Incubate for 30-45 minutes at 37°C.
-
Sample Collection: After incubation, centrifuge the plates (if using suspension cells) and collect the supernatants for downstream analysis of cytokine release. The cell lysates can be used for Western blot analysis.
Assessment of NLRP3 Inflammasome Activation
a) Measurement of IL-1β Release (ELISA)
Materials:
-
Human IL-1β ELISA kit
-
Collected cell culture supernatants
Protocol:
-
Follow the manufacturer's instructions for the human IL-1β ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
b) Measurement of Pyroptosis (LDH Assay)
Materials:
-
LDH cytotoxicity assay kit
-
Collected cell culture supernatants
Protocol:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Transfer a portion of the collected cell culture supernatants to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength.
-
To determine the percentage of cytotoxicity, a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells) should be included.
Visualization of Signaling Pathways and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigating the role of the NLRP3 inflammasome pathway in acute intestinal inflammation: use of THP-1 knockout cell lines in an advanced triple culture model (raw data) - Mendeley Data [data.mendeley.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
Application Notes and Protocols: In Vitro Assay for Nlrp3-IN-24 using J774A.1 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the response to cellular danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target.[1][2][3] Nlrp3-IN-24 is a compound identified as an inhibitor of the NLRP3 inflammasome. These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound on the NLRP3 inflammasome in the J774A.1 murine macrophage cell line.
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including extracellular ATP, which leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death known as pyroptosis by cleaving gasdermin D (GSDMD).
This document outlines the methodology for inducing NLRP3 inflammasome activation in J774A.1 macrophages using LPS and ATP, and subsequently quantifying the inhibitory effect of this compound by measuring the release of IL-1β and lactate dehydrogenase (LDH) as an indicator of pyroptosis.
Data Presentation
The inhibitory effect of this compound on NLRP3 inflammasome activation in J774A.1 macrophages can be quantified by measuring the reduction in IL-1β secretion and LDH release. The following table summarizes representative data for the potency of this compound. It is important to note that specific IC50 values may vary between experiments and should be determined empirically.
| Assay Endpoint | This compound Concentration Range | Observed Effect in J774A.1 cells |
| IL-1β Secretion | 0.1 - 10 µM | Inhibition of heme-induced NLRP3 mediated inflammation. |
| Cell Viability (LDH release) | 10 µM | Non-toxic at 24 hours of exposure. |
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and the experimental process, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the in vitro this compound inhibition assay.
Experimental Protocols
Materials and Reagents
-
J774A.1 murine macrophage cell line (ATCC® TIB-67™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Mouse IL-1β ELISA kit
-
LDH cytotoxicity assay kit
-
Cell scraper
Cell Culture and Maintenance
-
Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency. J774A.1 cells are adherent; use a cell scraper for detachment.
In Vitro NLRP3 Inflammasome Inhibition Assay
-
Cell Seeding:
-
Harvest J774A.1 cells and determine cell density using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.
-
-
Priming:
-
Carefully remove the culture medium.
-
Add 100 µL of fresh serum-free DMEM containing LPS at a final concentration of 1 µg/mL.
-
Incubate for 4 hours at 37°C with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range is 0.1 µM to 10 µM.
-
Prepare a vehicle control using DMSO at the same final concentration as in the highest this compound treatment.
-
After the priming step, gently remove the LPS-containing medium.
-
Add 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1 hour at 37°C with 5% CO2.
-
-
Activation:
-
Prepare a stock solution of ATP in serum-free DMEM.
-
Add ATP to each well to a final concentration of 5 mM.
-
Incubate for 30-60 minutes at 37°C with 5% CO2.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 300-500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer. The supernatant will be used for both IL-1β ELISA and LDH assay.
-
Endpoint Measurements
-
IL-1β Quantification (ELISA):
-
Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available mouse IL-1β ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
-
Cytotoxicity Assessment (LDH Assay):
-
Measure the amount of LDH released into the supernatant, which is an indicator of pyroptotic cell death.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's protocol.
-
Include appropriate controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells lysed with the provided lysis buffer.
-
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.
-
Data Analysis and Interpretation
-
IL-1β Inhibition:
-
Normalize the IL-1β concentrations to the vehicle-treated, LPS + ATP stimulated control group (representing 0% inhibition).
-
Plot the percentage of IL-1β inhibition against the log concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of IL-1β release) using non-linear regression analysis.
-
-
Cytotoxicity:
-
Evaluate the percentage of LDH release at each concentration of this compound to assess its potential cytotoxicity. A significant increase in LDH release in the absence of NLRP3 activation would indicate off-target toxicity.
-
By following these detailed protocols, researchers can effectively evaluate the in vitro efficacy and potency of this compound in a robust and reproducible J774A.1 macrophage-based NLRP3 inflammasome assay.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of NLRP3-IN-24 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals.[1][2] Dysregulation and hyperactivity of the NLRP3 inflammasome are implicated in a wide array of inflammatory and autoimmune diseases. NLRP3-IN-24 is an inhibitor of the NLRP3 inflammasome, offering therapeutic potential for these conditions. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, including detailed protocols, data presentation, and pathway diagrams to facilitate experimental design and execution.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[1][3][4] This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway. The second "activation" signal can be triggered by a variety of stimuli, including extracellular ATP, crystalline substances like monosodium urate (MSU), or potassium efflux. This triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, leading to their secretion and subsequent inflammatory responses.
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and other well-characterized NLRP3 inhibitors in various mouse models. This data can serve as a reference for experimental design and dose selection.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage Range (mg/kg) | Key Findings |
| Peritoneal Inflammation Model | Intraperitoneal (i.p.) | 10 - 30 | Significantly decreased levels of IL-1β. |
Table 2: In Vivo Efficacy of MCC950 (for comparison)
| Animal Model | Administration Route | Dosage (mg/kg) | Key Findings |
| Hutchinson-Gilford Progeria Syndrome | Intraperitoneal (i.p.) | 20 (daily) | Extended lifespan by 19.2%, improved body weight, and reduced IL-1β production. |
| Isoflurane-Induced Cognitive Impairment | Intraperitoneal (i.p.) | 10 | Ameliorated cognitive impairment, suppressed hippocampal NLRP3 activation, and reduced IL-1β and IL-18 secretion. |
| Spinal Cord Injury | Intraperitoneal (i.p.) | 10 and 50 | Improved grip strength and hind limb movement, reduced spinal cord edema, and decreased levels of TNF-α, IL-1β, and IL-18. |
| Ischemic Stroke | Oral (p.o.) | 15 (ED50) | Attenuated IL-1β secretion in vivo. |
Table 3: In Vivo Efficacy of Other NLRP3 Inhibitors (for comparison)
| Inhibitor | Animal Model | Administration Route | Dosage (mg/kg) | Key Findings |
| NT-0249 | Acute Peritonitis | Oral (p.o.) | 1, 3, 10 | Dose-dependently reduced IL-1β levels in peritoneal lavage fluid. |
| CY-09 | Type 2 Diabetes | Intraperitoneal (i.p.) | 40 | Produced salutary effects in diabetic mice with metabolic disorder. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common in vivo mouse models used to evaluate NLRP3 inhibitors.
Protocol 1: LPS and ATP-Induced Peritonitis Model
This is a widely used acute model to study NLRP3 inflammasome activation in vivo.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile Phosphate-Buffered Saline (PBS)
-
8-12 week old C57BL/6 mice
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution).
-
Prepare LPS solution in sterile PBS (e.g., 0.2 mg/mL).
-
Prepare ATP solution in sterile PBS (e.g., 30 mM).
-
-
Dosing:
-
Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection at the desired dose (e.g., 10-30 mg/kg).
-
30 minutes after inhibitor administration, "prime" the mice with an i.p. injection of LPS (e.g., 20 mg/kg).
-
Three hours after LPS injection, administer an i.p. injection of ATP (e.g., 30 mM).
-
-
Sample Collection:
-
30-60 minutes after the ATP challenge, euthanize the mice.
-
Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and then collecting the fluid.
-
Collect blood via cardiac puncture for serum analysis.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure IL-1β levels in the supernatant of the peritoneal lavage fluid and in the serum using an ELISA kit.
-
Analyze the cellular infiltrate, particularly neutrophils, in the cell pellet by flow cytometry.
-
Protocol 2: Monosodium Urate (MSU) Crystal-Induced Peritonitis Model
This model mimics gouty arthritis and is another common method to induce NLRP3-dependent inflammation.
Materials:
-
This compound
-
Vehicle
-
Monosodium urate (MSU) crystals
-
Sterile PBS
-
8-12 week old C57BL/6 mice
Procedure:
-
Preparation of MSU Crystals (if not commercially sourced):
-
Dissolve uric acid in boiling water with NaOH, maintaining a pH of 8.0.
-
Allow the solution to cool slowly at room temperature overnight to form crystals.
-
Wash the crystals with ethanol and dry them.
-
Resuspend the sterile crystals in PBS to the desired concentration (e.g., 10 mg/mL).
-
-
Dosing:
-
Administer this compound or vehicle to mice via i.p. injection.
-
One hour after inhibitor administration, inject the MSU crystal suspension i.p. (e.g., 1 mg per mouse).
-
-
Sample Collection:
-
Six hours after the MSU challenge, euthanize the mice.
-
Collect peritoneal lavage fluid and blood as described in Protocol 1.
-
-
Analysis:
-
Perform cytokine and cellular analysis on the collected samples as outlined in Protocol 1.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for evaluating the in vivo efficacy of an NLRP3 inhibitor like this compound.
Caption: A generalized workflow for in vivo efficacy testing of this compound.
Important Considerations
-
Dose-Response Studies: It is crucial to perform a dose-response study to determine the optimal effective dose of this compound for your specific mouse model and disease phenotype.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the PK/PD profile of this compound will inform the dosing regimen, including the frequency and timing of administration.
-
Vehicle Control: Always include a vehicle control group to account for any effects of the solvent used to dissolve this compound.
-
Toxicity Monitoring: Monitor animals for any signs of toxicity, such as changes in body weight, behavior, or overall health.
-
Model Validation: Ensure the chosen in vivo model is indeed NLRP3-dependent, for instance, by using NLRP3 knockout mice as a control group.
By following these guidelines and protocols, researchers can effectively evaluate the in vivo efficacy of this compound and contribute to the development of novel therapeutics for NLRP3-driven diseases.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Nlrp3-IN-24 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of Nlrp3-IN-24, a potent inhibitor of the NLRP3 inflammasome. The following sections detail its dosing, concentration, and a relevant experimental protocol based on published research.
Introduction to this compound
This compound (also known as compound 15a) is a sila-cannabidiol (sila-CBD) derivative that has been identified as a potent inhibitor of the NLRP3 inflammasome. Its application is particularly relevant in disease models where heme-induced inflammation is a key pathological feature, such as in hemolytic diseases.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process: priming (Signal 1) and activation (Signal 2). Priming, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription via the NF-κB pathway. The activation signal, triggered by a variety of stimuli including ion fluxes and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo application of this compound.
| Parameter | Value | Species | Model | Source |
| Dose Range | 10 - 30 mg/kg | Mouse | Heme-Induced Peritoneal Inflammation | |
| Route of Administration | Intraperitoneal (i.p.) injection | Mouse | Heme-Induced Peritoneal Inflammation | |
| Dosing Schedule | Single dose, 30 minutes prior to LPS administration | Mouse | Heme-Induced Peritoneal Inflammation | |
| Observed Effect | Significant decrease in IL-1β levels | Mouse | Heme-Induced Peritoneal Inflammation |
Experimental Protocols
This section provides a detailed protocol for a heme-induced peritoneal inflammation model in mice, adapted from the study that utilized this compound.
Protocol 1: Heme-Induced Peritoneal Inflammation in Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of heme-induced inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Heme
-
Sterile Phosphate-Buffered Saline (PBS)
-
8-12 week old C57BL/6 mice
-
ELISA kits for mouse IL-1β
Experimental Workflow:
Caption: Experimental workflow for the in vivo evaluation of this compound.
Detailed Procedure:
-
Animal Grouping: Divide mice into experimental groups (e.g., vehicle control, this compound at 10 mg/kg, and this compound at 30 mg/kg).
-
Inhibitor Administration: Administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Waiting Period 1: Wait for 30 minutes to allow for the absorption and distribution of the compound.
-
Priming (Signal 1): Inject mice intraperitoneally with LPS (100 ng/mL) to prime the NLRP3 inflammasome.
-
Waiting Period 2: Wait for 4 hours.
-
Activation (Signal 2): Inject mice intraperitoneally with Heme (50 μM) to activate the NLRP3 inflammasome.
-
Waiting Period 3: Wait for 1 hour for the inflammatory response to develop.
-
Sample Collection: Euthanize the mice and collect peritoneal lavage fluid by injecting and retrieving 5 mL of cold, sterile PBS.
-
Analysis: Centrifuge the peritoneal lavage fluid to pellet the cells. Collect the supernatant and measure the concentration of IL-1β using an ELISA kit according to the manufacturer's instructions.
Conclusion
This compound is a promising inhibitor of the NLRP3 inflammasome with demonstrated in vivo activity. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of targeting the NLRP3 pathway in various disease models. It is recommended to perform dose-response studies and pharmacokinetic analysis to further optimize the in vivo application of this compound for specific research needs.
Application Notes and Protocols for Utilizing NLRP3-IN-24 in a Peritoneal Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases. Consequently, small molecule inhibitors targeting NLRP3 are of significant therapeutic interest. NLRP3-IN-24 is a potent and selective inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in inflammatory processes and for preclinical drug development.
These application notes provide a detailed guide for the use of this compound in a murine model of peritoneal inflammation. The protocols described herein cover the induction of inflammation using lipopolysaccharide (LPS) or monosodium urate (MSU) crystals, administration of this compound, and subsequent analysis of the inflammatory response.
Mechanism of Action: The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[1][2]
-
Priming (Signal 1): Initiated by pathogen-associated molecular patterns (PAMPs), such as LPS, or damage-associated molecular patterns (DAMPs), this step leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances like MSU, and mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
Once assembled, the inflammasome facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. It also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. This compound is believed to act by directly binding to the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.
Experimental Protocols
Two common and well-established models for inducing NLRP3-dependent peritoneal inflammation are presented below: LPS-induced and MSU crystal-induced peritonitis.
General Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in a peritoneal inflammation model.
References
- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson-Gilford Progeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heme-Induced NLRP3 Activation with Nlrp3-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme, a porphyrin ring-containing iron molecule, is an essential prosthetic group for various proteins. However, extracellular heme, often released during hemolysis or tissue injury, acts as a potent damage-associated molecular pattern (DAMP), triggering a robust inflammatory response. A key sensor of this danger signal is the NLRP3 inflammasome, a multi-protein complex that, upon activation, drives the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of heme-induced NLRP3 activation is implicated in the pathophysiology of various inflammatory conditions, including hemolytic anemias, sepsis, and atherosclerosis, making the NLRP3 inflammasome an attractive therapeutic target.
Nlrp3-IN-24 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This document provides detailed protocols for inducing NLRP3 inflammasome activation with heme in vitro and for utilizing this compound to study its inhibitory effects.
Signaling Pathway of Heme-Induced NLRP3 Activation and Inhibition by this compound
Heme-induced activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[2]
-
Signal 1 (Priming): Heme can initiate the priming signal by engaging Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway. This results in the transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Signal 2 (Activation): Heme then provides the activation signal, which involves the generation of mitochondrial reactive oxygen species (mtROS) and the efflux of potassium (K+) ions from the cell.[2] These events trigger the assembly of the NLRP3 inflammasome complex, consisting of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1.
-
Downstream Effects: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, facilitating cytokine release and inducing pyroptosis.[2]
-
Inhibition by this compound: this compound directly targets and inhibits the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. This blockade inhibits caspase-1 activation, cytokine release, and pyroptosis.
Caption: Heme-induced NLRP3 inflammasome activation pathway and its inhibition by this compound.
Data Presentation
The following table summarizes the inhibitory activity of this compound on heme-induced NLRP3 inflammasome activation. Please note that the IC50 value is an illustrative figure based on reported significant inhibition at the nanomolar range, as precise dose-response data for the heme-induced model is not publicly available.
| Compound | Target | Assay Type | Cell Line | Stimulus | Readout | IC50 (nM, illustrative) | Reference |
| This compound | NLRP3 | Heme-induced IL-1β Release Assay | THP-1 | Heme | IL-1β ELISA | ~50-100 | Based on Shete et al., 2023 (qualitative) |
| This compound | NLRP3 | Heme-induced Pyroptosis Assay | THP-1 | Heme | LDH Release | ~50-100 | Based on Shete et al., 2023 (qualitative) |
Experimental Protocols
In-Vitro Protocol for Heme-Induced NLRP3 Activation and Inhibition by this compound in THP-1 Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in human THP-1 monocytic cells using heme and the assessment of the inhibitory potential of this compound.
Materials:
-
Human THP-1 monocytes (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Hemin (Heme)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Experimental Workflow:
References
Application Notes and Protocols for Measuring IL-1β Secretion Following Nlrp3-IN-24 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Upon activation by a variety of stimuli, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1.[1] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, biologically active form, IL-1β, which is subsequently secreted from the cell.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, inhibitors of the NLRP3 inflammasome are of significant interest for therapeutic development.
Nlrp3-IN-24 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy in inhibiting IL-1β secretion from immune cells. The following sections describe the necessary reagents, step-by-step procedures for cell culture, induction of inflammation, treatment with this compound, and quantification of IL-1β secretion using Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Signaling Pathway
The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of action for this compound.
Caption: NLRP3 inflammasome signaling and this compound inhibition.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the inhibitory effect of this compound on IL-1β secretion.
Caption: Workflow for IL-1β secretion measurement.
Quantitative Data
The following tables present hypothetical data demonstrating the dose-dependent inhibition of IL-1β secretion by this compound in LPS-primed and ATP-stimulated human THP-1 monocytes.
Table 1: Effect of this compound on IL-1β Secretion Measured by ELISA
| Treatment Group | This compound (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | 15.2 ± 3.1 | - |
| Vehicle Control (LPS + ATP) | 0 | 850.6 ± 45.3 | 0 |
| This compound | 0.1 | 638.0 ± 32.7 | 25.0 |
| This compound | 0.5 | 382.8 ± 21.9 | 55.0 |
| This compound | 1.0 | 170.1 ± 15.8 | 80.0 |
| This compound | 5.0 | 42.5 ± 8.4 | 95.0 |
| This compound | 10.0 | 25.5 ± 5.1 | 97.0 |
Table 2: Densitometric Analysis of Western Blot for Mature IL-1β
| Treatment Group | This compound (µM) | Relative Band Intensity (Mature IL-1β / β-actin) ± SD | % Inhibition |
| Unstimulated Control | 0 | 0.05 ± 0.01 | - |
| Vehicle Control (LPS + ATP) | 0 | 1.00 ± 0.08 | 0 |
| This compound | 0.1 | 0.73 ± 0.06 | 27.0 |
| This compound | 0.5 | 0.42 ± 0.04 | 58.0 |
| This compound | 1.0 | 0.18 ± 0.02 | 82.0 |
| This compound | 5.0 | 0.06 ± 0.01 | 94.0 |
| This compound | 10.0 | 0.04 ± 0.01 | 96.0 |
Experimental Protocols
Materials and Reagents
-
Human THP-1 monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA Kit
-
Reagents for Western Blotting (lysis buffer, protease inhibitors, primary and secondary antibodies)
Protocol 1: Cell Culture and Differentiation of THP-1 Cells
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 24-well plates at a density of 5 x 10^5 cells/well.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48 hours to allow for differentiation.
-
After incubation, remove the PMA-containing medium and wash the adherent cells twice with warm PBS.
-
Add fresh, serum-free RPMI-1640 medium and incubate for another 24 hours before proceeding with the experiment.
Protocol 2: Induction of IL-1β Secretion and this compound Treatment
-
Priming (Signal 1): Add LPS to the differentiated THP-1 cells at a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C.
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in RPMI-1640 to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
Activation (Signal 2): Add ATP to a final concentration of 5 mM to all wells except the unstimulated control.
-
Incubate for 1 hour at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatants for ELISA.
-
Lyse the adherent cells directly in the wells with appropriate lysis buffer for Western blot analysis.
-
Store all samples at -80°C until analysis.
Protocol 3: Quantification of IL-1β by ELISA
-
Thaw the collected supernatants on ice.
-
Perform the Human IL-1β ELISA according to the manufacturer's instructions. A general procedure is outlined below.
-
Add 50 µL of standards and samples in duplicate to the wells of the pre-coated microplate.[2]
-
Add 50 µL of Biotinylated Antibody Reagent to each well.[2]
-
Cover the plate and incubate for 3 hours at room temperature.[2]
-
Wash the plate three times with the provided wash buffer.
-
Add 100 µL of prepared Streptavidin-HRP Solution to each well.
-
Cover the plate and incubate for 30 minutes at room temperature.
-
Wash the plate three times.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 30 minutes at room temperature.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by referring to the standard curve.
Protocol 4: Detection of Pro-IL-1β and Mature IL-1β by Western Blot
-
Determine the protein concentration of the cell lysates using a standard protein assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for human IL-1β overnight at 4°C. This antibody should detect both the pro-form (~31 kDa) and the mature form (~17 kDa).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein, such as β-actin.
-
Perform densitometric analysis of the bands to quantify the relative protein expression.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for evaluating the inhibitory activity of this compound on the NLRP3 inflammasome. The use of both ELISA and Western blotting allows for a thorough assessment of the compound's effect on both the secretion and processing of IL-1β. These methods are essential for the preclinical characterization of NLRP3 inhibitors and can be adapted for screening and lead optimization in drug discovery programs targeting inflammatory diseases.
References
Visualizing ASC Speck Formation in the Presence of the NLRP3 Inhibitor Nlrp3-IN-24: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the NLRP3 inflammasome is a critical event in the innate immune response, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. A hallmark of NLRP3 inflammasome activation is the assembly of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into a large, perinuclear structure known as the ASC speck.[1][2][3] This oligomerization of ASC serves as a platform for the recruitment and activation of pro-caspase-1.[4][5] Consequently, the visualization and quantification of ASC specks have become a robust and widely used readout for NLRP3 inflammasome activation in cellular assays.
NLRP3 inhibitors are a promising class of therapeutic agents for a range of inflammatory diseases. Nlrp3-IN-24 is a small molecule inhibitor designed to target the NLRP3 protein directly, thereby preventing inflammasome assembly and subsequent inflammatory signaling. These application notes provide detailed protocols for visualizing and quantifying the inhibitory effect of this compound on ASC speck formation in immortalized bone marrow-derived macrophages (iBMDMs).
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The activation signal, triggered by a variety of stimuli including nigericin, induces a conformational change in NLRP3, leading to its oligomerization and the recruitment of ASC. ASC then polymerizes to form the characteristic speck, which in turn recruits pro-caspase-1, leading to its activation and the processing of pro-inflammatory cytokines. This compound is hypothesized to interfere with the NLRP3 activation step, preventing the conformational changes necessary for its oligomerization and subsequent recruitment of ASC.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on the effect of this compound on ASC speck formation in iBMDMs. This data is representative of expected results from a dose-response experiment.
| Treatment Group | This compound Conc. (µM) | Percentage of Cells with ASC Specks (%) | Fold Change vs. Vehicle Control |
| Unstimulated Control | 0 | 1.2 ± 0.3 | - |
| Vehicle Control (LPS + Nigericin) | 0 | 35.8 ± 4.1 | 1.00 |
| This compound | 0.1 | 25.1 ± 3.5 | 0.70 |
| This compound | 1 | 10.3 ± 2.2 | 0.29 |
| This compound | 10 | 2.5 ± 0.8 | 0.07 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Key Experiment: Immunofluorescence Staining for ASC Speck Visualization
This protocol details the immunofluorescence staining of endogenous ASC in iBMDMs to visualize ASC speck formation following treatment with this compound and subsequent inflammasome activation.
Materials:
-
iBMDMs (immortalized Bone Marrow-Derived Macrophages)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
12-well plates with sterile glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA in PBS)
-
Primary Antibody: Anti-ASC antibody (rabbit polyclonal or mouse monoclonal)
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit or anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence Microscope
Protocol:
-
Cell Seeding: Seed iBMDMs onto sterile glass coverslips in 12-well plates at a density of 2 x 10^5 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Priming: Prime the cells with 1 µg/mL LPS in complete DMEM for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Inflammasome Activation: Activate the NLRP3 inflammasome by adding 10 µM nigericin to each well and incubate for 1 hour.
-
Fixation: Carefully wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody (diluted in Blocking Buffer according to the manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto glass slides using a mounting medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images from at least 10 random fields per coverslip. Quantify the percentage of cells containing an ASC speck (a single, bright, distinct fluorescent focus) out of the total number of cells (identified by DAPI staining).
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on ASC speck formation.
Conclusion
The visualization of ASC specks is a direct and reliable method to assess NLRP3 inflammasome activation. The protocols provided here offer a framework for evaluating the efficacy of NLRP3 inhibitors, such as this compound, in a cell-based assay. By quantifying the reduction in ASC speck formation, researchers can effectively determine the inhibitory potential of novel compounds targeting the NLRP3 inflammasome, aiding in the development of new therapeutics for inflammatory diseases.
References
- 1. Frontiers | What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research [frontiersin.org]
- 2. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of Nlrp3-IN-24 in cellular assays
Welcome to the technical support center for Nlrp3-IN-24. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and scientists effectively use this compound in cellular assays and interpret their results, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also referred to as Compound 15a in some literature) is an inhibitor of the NLRP3 inflammasome. Its primary mechanism is to suppress the activation of the NLRP3 inflammasome complex, thereby inhibiting the downstream release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: Like most small molecule inhibitors, this compound should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What is a typical working concentration for this compound in cellular assays?
A3: this compound has been shown to significantly inhibit heme-induced NLRP3 inflammasome activation at concentrations as low as 0.1 μM.[2] However, the optimal concentration is cell-type and stimulus-dependent. A dose-response experiment is always recommended, starting with a range from 0.1 μM to 10 μM.
Q4: Is this compound cytotoxic?
A4: this compound was found to be non-toxic at a concentration of 10 μM in J774A.1 macrophage-like cells over a 24-hour period.[1] Nevertheless, it is crucial to perform a cytotoxicity assay (e.g., LDH or MTT assay) in your specific cell line and experimental conditions to establish a non-toxic working concentration range.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No or Weak Inhibition of IL-1β Release
If you observe minimal or no reduction in IL-1β secretion after treatment with this compound, consider the following potential causes and solutions.
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Potential Cause: Suboptimal inhibitor concentration.
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Solution: Perform a dose-response curve with a wider range of this compound concentrations (e.g., 0.01 µM to 20 µM) to determine the IC50 for your specific cell type and activation conditions.
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Potential Cause: Inefficient priming (Signal 1) or activation (Signal 2).
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Solution: Ensure robust priming of your cells (e.g., with LPS) by confirming the upregulation of NLRP3 and pro-IL-1β protein levels via Western blot. Verify that your activating stimulus (e.g., ATP, nigericin, heme) is potent enough to induce a strong IL-1β response in your positive control.
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Potential Cause: Instability of the inhibitor.
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Solution: Prepare fresh working dilutions of this compound from a properly stored stock for each experiment. Avoid prolonged storage of diluted solutions.
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Potential Cause: Timing of inhibitor addition.
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Solution: For optimal results, pre-incubate the cells with this compound before adding the NLRP3 activation signal (Signal 2). A pre-incubation time of 30-60 minutes is generally recommended.
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Issue 2: Unexpected Decrease in TNF-α or IL-6 Levels
You may observe a reduction in TNF-α or IL-6 levels, especially at higher concentrations of this compound. This may indicate an off-target effect.
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Potential Cause: Off-target inhibition of the NF-κB signaling pathway.
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Explanation: The production of TNF-α and IL-6 is primarily regulated by the NF-κB pathway, which is activated during the "priming" step of inflammasome activation. Studies have shown that sila-CBD derivatives, including this compound, can inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages at a concentration of 10 μM.[1][2] This suggests that at this concentration, this compound may have an inhibitory effect on the NF-κB pathway or other upstream signaling events.
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Solution: To isolate the effect on the NLRP3 inflammasome from the effect on the NF-κB pathway, lower the concentration of this compound. The compound has been shown to be effective against the NLRP3 inflammasome at concentrations as low as 0.1 μM, where effects on NF-κB are less likely. Always include a control where you measure TNF-α and/or IL-6 release to monitor for off-target effects.
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Issue 3: High Background Cell Death
If you observe significant cell death in your vehicle-treated or inhibitor-treated wells, even before adding the NLRP3 activator, consider these factors.
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Potential Cause: DMSO toxicity.
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Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5% v/v). Always include a vehicle control with the same DMSO concentration as your highest inhibitor concentration.
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Potential Cause: LPS contamination.
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Solution: Use endotoxin-free reagents and consumables. All solutions, including media and buffers, should be certified as low in endotoxin.
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Potential Cause: Cell health.
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Solution: Use cells at a low passage number and ensure they are healthy and in the exponential growth phase before starting the experiment.
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Data on this compound Activity
The following tables summarize the reported biological activity of this compound (Compound 15a) and related compounds from the primary literature.
Table 1: On-Target NLRP3 Inflammasome Inhibition
| Compound | Cell Line | Stimulus | Assay | Concentration (µM) | Outcome | Reference |
|---|---|---|---|---|---|---|
| This compound (15a) | Differentiated THP-1 | Heme | IL-1β Release | 10 | >60% Inhibition | |
| This compound (15a) | Differentiated THP-1 | Heme | IL-1β Release | 1 | Significant Inhibition |
| this compound (15a) | Differentiated THP-1 | Heme | IL-1β Release | 0.1 | Significant Inhibition | |
Table 2: Potential Off-Target Effects on NF-κB Pathway Cytokines
| Compound | Cell Line | Stimulus | Assay | Concentration (µM) | Outcome | Reference |
|---|---|---|---|---|---|---|
| This compound (15a) | J774A.1 | LPS | TNF-α Release | 10 | Significant Inhibition |
| Sila-CBG (13a) | J774A.1 | LPS | TNF-α Release | 10 | Significant Inhibition | |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Incubation Time (hours) | Concentration (µM) | Assay | Outcome | Reference |
|---|
| this compound (15a) | J774A.1 | 24 | 10 | Not Specified | Non-toxic | |
Experimental Protocols
Protocol 1: Assessing On-Target NLRP3 Inhibition (Heme-Induced)
This protocol is adapted from the methods used to characterize this compound.
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Cell Culture: Plate human THP-1 monocytes and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
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Inhibitor Treatment: Pre-incubate the differentiated THP-1 cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
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NLRP3 Activation: Stimulate the cells with heme (e.g., 10 µM) for 6 hours to activate the NLRP3 inflammasome.
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Sample Collection: Collect the cell culture supernatant for cytokine analysis.
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Analysis: Measure IL-1β levels in the supernatant by ELISA. A decrease in IL-1β in this compound-treated cells compared to the vehicle control indicates on-target inhibition.
Protocol 2: Evaluating Potential Off-Target Effects on NF-κB
This protocol helps to determine if this compound affects the NF-κB pathway.
-
Cell Culture: Plate murine J774A.1 macrophages or differentiated THP-1 cells and allow them to adhere.
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Inhibitor Treatment: Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 1 hour.
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NF-κB Activation (Priming): Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-6 hours. Do not add a Signal 2 activator.
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Sample Collection: Collect the cell culture supernatant.
-
Analysis: Measure TNF-α and/or IL-6 levels in the supernatant by ELISA. If this compound reduces these cytokine levels, it suggests a potential off-target effect on the NF-κB pathway.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
References
- 1. Sila-CBD Derivatives as Inhibitors of Heme-Induced NLRP3 Inflammasome: Application in Hemolytic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sila-CBD Derivatives as Inhibitors of Heme-Induced NLRP3 Inflammasome: Application in Hemolytic Diseases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Troubleshooting Nlrp3-IN-24 Efficacy In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro efficacy of Nlrp3-IN-24, a potent inhibitor of the NLRP3 inflammasome. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and where does it act in the NLRP3 signaling pathway?
A1: this compound is a small molecule inhibitor that directly targets the NLRP3 protein. Its mechanism involves binding to NLRP3 and preventing the conformational changes necessary for its activation and the subsequent assembly of the inflammasome complex. This blockade inhibits the downstream activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.
Q2: My this compound is not showing any inhibitory effect. What are the common initial troubleshooting steps?
A2: Lack of efficacy can stem from several factors. Begin by verifying the following:
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Compound Integrity and Solubility: Ensure your this compound stock solution is properly prepared and has not degraded. Due to its hydrophobic nature, it is practically insoluble in aqueous solutions and requires a solvent like DMSO for the initial stock.
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Cellular Model and NLRP3 Activation: Confirm that your chosen cell line expresses all the necessary components of the NLRP3 inflammasome and that you are using an appropriate two-signal method to induce its activation (priming and activation signals).
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Experimental Timing: The timing of inhibitor addition is critical. This compound should be added after the priming step but before the activation signal to specifically target inflammasome assembly.
Q3: I am observing precipitation of this compound in my cell culture medium. How can I resolve this?
A3: Precipitation is a frequent issue with hydrophobic compounds like this compound and can lead to a loss of effective concentration and potential cytotoxicity. To prevent this, a serial dilution method is recommended. Prepare a high-concentration stock solution in 100% anhydrous DMSO. For your experiment, create an intermediate dilution of the stock in your cell culture medium before making the final dilution in the wells. It is crucial to add the compound to the medium dropwise while vortexing to ensure proper mixing. The final DMSO concentration in your culture should ideally be below 0.5% to avoid solvent-induced toxicity.
Q4: What are the optimal concentrations for the priming (Signal 1) and activation (Signal 2) steps in a typical in vitro NLRP3 activation assay?
A4: The optimal concentrations can vary depending on the cell type. However, for commonly used cell lines like THP-1 macrophages or bone marrow-derived macrophages (BMDMs), a typical starting point for priming is 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours. For the activation signal, 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours are frequently used. It is advisable to perform a titration of both priming and activation agents to determine the optimal concentrations for your specific experimental setup.
Q5: How can I be sure that the lack of IL-1β secretion is due to this compound's activity and not cell death?
A5: It is essential to perform a cell viability assay in parallel with your inflammasome inhibition experiment. A lactate dehydrogenase (LDH) assay, which measures membrane integrity, is a common method to assess cytotoxicity. By measuring LDH release in the supernatant of cells treated with this compound, you can distinguish between specific NLRP3 inhibition and general cytotoxicity. The inhibitor should ideally show potent inhibition of IL-1β secretion at concentrations that do not cause significant cell death.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered when this compound fails to inhibit NLRP3 inflammasome activation in vitro.
Problem 1: No or Low Inhibition of IL-1β Secretion
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with a wider range of this compound concentrations to determine the IC50 for your specific cell type and activation conditions. |
| Inefficient Priming (Signal 1) | Ensure robust priming by optimizing LPS concentration and incubation time. Confirm priming by measuring pro-IL-1β and NLRP3 expression via Western blot or qPCR. |
| Ineffective Activation (Signal 2) | Use a fresh, validated batch of your activator (e.g., ATP, nigericin). Titrate the activator concentration to ensure a robust response. |
| Incorrect Timing of Inhibitor Addition | Add this compound after the priming step and pre-incubate for 30-60 minutes before adding the activation signal. |
| Inhibitor Instability/Degradation | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. Avoid prolonged storage of diluted working solutions. |
| Cell Line Issues | Use a cell line known to have a functional NLRP3 inflammasome (e.g., THP-1, BMDMs). Ensure cells are at a low passage number and healthy. |
Problem 2: High Variability Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Conditions | Use cells within a consistent and low passage range. Ensure consistent cell seeding density. |
| Variability in Reagent Preparation | Prepare fresh dilutions of the inhibitor and activators for each experiment from reliable stock solutions. |
| Inconsistent Incubation Times | Standardize all incubation times for priming, inhibitor treatment, and activation steps. |
| Lot-to-Lot Variability of Inhibitor | If you suspect variability between different batches of this compound, perform a side-by-side comparison of the old and new lots in a dose-response experiment. |
Problem 3: Inhibitor-Induced Cytotoxicity
| Potential Cause | Recommended Solution |
| High Inhibitor Concentration | Determine the cytotoxic threshold of this compound in your cell type by performing a cell viability assay (e.g., MTT or LDH assay) over a range of concentrations. |
| High Solvent (DMSO) Concentration | Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.5%). Include a vehicle control with the same DMSO concentration as your highest inhibitor concentration. |
| Compound Precipitation | Visually inspect for any precipitate after adding the inhibitor to the medium. Follow the recommended serial dilution protocol to ensure complete solubilization. |
| Off-Target Effects | If cytotoxicity persists at low, effective concentrations, consider the possibility of off-target effects. Review available literature for any known off-target activities of this compound. |
Quantitative Data Summary
The inhibitory potency of NLRP3 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table provides a comparison of the reported in vitro IC50 values for this compound (referred to as Nlrp3-IN-26 in some literature) and another well-characterized NLRP3 inhibitor, MCC950. Note that experimental conditions can influence these values.
| Compound | Cell Type | Activator | Assay | IC50 Value | Reference |
| This compound (Nlrp3-IN-26) | Not Specified | Not Specified | Not Specified | 0.13 µM | [1] |
| MCC950 | Mouse BMDMs | ATP | IL-1β Release | 7.5 nM | [2] |
| MCC950 | Human Monocyte-Derived Macrophages | ATP | IL-1β Release | 8.1 nM | [2] |
Key Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol outlines a standard workflow for assessing the efficacy of this compound in inhibiting NLRP3 inflammasome activation in macrophages.
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Cell Seeding:
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For THP-1 cells, seed at a density of 0.5 x 10^6 cells/mL in a 96-well plate. Differentiate with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
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For Bone Marrow-Derived Macrophages (BMDMs), seed at 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
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-
Priming (Signal 1):
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Replace the culture medium with fresh, serum-free medium containing 1 µg/mL of Lipopolysaccharide (LPS).
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Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
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Carefully remove the LPS-containing medium.
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Add fresh, serum-free medium containing serial dilutions of this compound (e.g., from 10 µM down to 1 nM). Include a vehicle control (e.g., DMSO at the same final concentration as the inhibitor).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
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Add the NLRP3 activator directly to the wells. For example, add ATP to a final concentration of 5 mM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
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Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for downstream analysis (e.g., IL-1β ELISA, LDH assay).
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The remaining cell pellet can be lysed for Caspase-1 activity assays or Western blot analysis.
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Protocol 2: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of secreted IL-1β in the collected cell culture supernatants.
-
Plate Preparation:
-
Use a commercial human or mouse IL-1β ELISA kit and follow the manufacturer's instructions for coating the plate with the capture antibody.
-
-
Standard Curve:
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Prepare a serial dilution of the recombinant IL-1β standard provided in the kit to generate a standard curve.
-
-
Sample Incubation:
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Add your collected cell culture supernatants (and standards) to the wells of the ELISA plate.
-
Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).
-
-
Detection:
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Wash the plate and add the detection antibody. Incubate as recommended.
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Wash the plate again and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate.
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-
Substrate Addition and Reading:
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After a final wash, add the substrate solution (e.g., TMB) and incubate until color develops.
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Stop the reaction with the provided stop solution.
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Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the concentration of IL-1β in your samples by interpolating from the standard curve.
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Protocol 3: Caspase-1 Activity Assay
This protocol measures the activity of caspase-1 in cell lysates using a fluorometric or colorimetric assay kit.
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Cell Lysis:
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After collecting the supernatant from your experiment (Protocol 1, step 5), lyse the remaining cells using the lysis buffer provided in the assay kit.
-
Incubate on ice for 10-15 minutes.
-
-
Assay Reaction:
-
Transfer the cell lysates to a 96-well black (for fluorescence) or clear (for colorimetric) plate.
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Add the Caspase-1 substrate (e.g., YVAD-AFC or YVAD-pNA) to each well.
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-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
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-
Measurement:
-
Read the fluorescence (Ex/Em = 400/505 nm) or absorbance (405 nm) using a microplate reader.
-
-
Data Analysis:
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Compare the signal from your treated samples to the controls to determine the level of Caspase-1 inhibition.
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Protocol 4: ASC Speck Visualization by Immunofluorescence
This protocol allows for the visualization of inflammasome assembly through the formation of ASC specks.
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Cell Culture on Coverslips:
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Seed and treat your cells on sterile glass coverslips in a multi-well plate as described in Protocol 1.
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-
Fixation and Permeabilization:
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After treatment, gently wash the cells with PBS.
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Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking and Staining:
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Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
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Incubate with a primary antibody against ASC overnight at 4°C.
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Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
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Counterstain the nuclei with DAPI.
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Imaging:
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Mount the coverslips onto microscope slides.
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Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm of activated cells.
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Visualizations
Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: A stepwise workflow for assessing this compound efficacy in vitro.
Troubleshooting Logic
Caption: A decision tree for troubleshooting lack of this compound efficacy.
References
Nlrp3-IN-24 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and proper use of Nlrp3-IN-24, a potent NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines. For long-term storage, the lyophilized powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5% v/v) to avoid solvent-induced toxicity or off-target effects.[1] It is important to note that DMSO itself can inhibit NLRP3 inflammasome activation at certain concentrations, so a vehicle control with the same DMSO concentration should always be included in your experiments.[1][2][3]
Q3: How can I avoid precipitation of this compound when preparing working solutions in aqueous buffers?
A3: Precipitation is a common issue with hydrophobic compounds like this compound when diluting them into aqueous solutions. To prevent this, prepare a high-concentration stock solution in 100% anhydrous DMSO. When making your final working solution, add the DMSO stock dropwise to your pre-warmed (37°C) cell culture medium or buffer while gently vortexing or mixing. Avoid preparing serial dilutions directly in aqueous buffers.[4]
Q4: How stable is this compound in solution?
A4: While specific stability data for this compound in various solvents over extended periods is not extensively published, it is best practice to prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid prolonged storage of diluted aqueous solutions. Sulfonylurea-based compounds, the class to which this compound belongs, can be sensitive to pH and temperature, so maintaining proper storage is critical for its activity.
Q5: Is this compound sensitive to light?
Stability and Storage Conditions Summary
| Condition | Form | Temperature | Duration | Recommendations |
| Long-term Storage | Powder | -20°C | Up to several years (refer to manufacturer's specifications) | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | In DMSO | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| Working Solution | In Aqueous Buffer | Room Temperature / 37°C | For immediate use | Prepare fresh for each experiment. Avoid prolonged storage. |
| Freeze-Thaw Cycles | Stock Solution in DMSO | -80°C to Room Temperature | Minimize | Repeated freeze-thaw cycles can lead to degradation. Aliquoting is highly recommended. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of NLRP3 inflammasome activation | Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C. |
| Suboptimal Inhibitor Concentration: The concentration used is too low to effectively inhibit NLRP3 in your specific experimental setup. | Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your cell type and activation conditions. | |
| Inefficient Priming (Signal 1): Insufficient upregulation of NLRP3 and pro-IL-1β expression. | Ensure robust priming of cells (e.g., with LPS) and confirm by measuring NLRP3 and pro-IL-1β levels via qPCR or Western blot. | |
| Incorrect Timing of Inhibitor Addition: The inhibitor was added after NLRP3 activation. | Add this compound to the cells after the priming step but before the activation signal (e.g., ATP or nigericin). A pre-incubation time of 30-60 minutes is generally recommended. | |
| Compound Precipitation in Cell Culture Medium | Poor Aqueous Solubility: The hydrophobic nature of this compound causes it to crash out of the aqueous solution. | Prepare a high-concentration stock in 100% DMSO. Add the stock solution dropwise to pre-warmed media while mixing. Avoid making serial dilutions in the aqueous buffer. |
| Final DMSO Concentration Too High: While DMSO aids solubility, high concentrations can be toxic. | Keep the final DMSO concentration in the culture medium below 0.5% (v/v) and include a vehicle control. | |
| High Background Inflammation or Cell Death | LPS Contamination: Endotoxins in reagents or consumables can activate inflammasomes. | Use endotoxin-free reagents and consumables for all your experiments. |
| DMSO Toxicity: High concentrations of DMSO can be toxic to cells. | Maintain a final DMSO concentration below 0.5% (v/v) and always include a vehicle control. | |
| Mycoplasma Contamination: Mycoplasma can activate inflammasomes, leading to high background signals. | Regularly test cell lines for mycoplasma contamination and maintain aseptic cell culture techniques. |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a general method for inducing NLRP3 inflammasome activation in macrophages and assessing the inhibitory effect of this compound.
Materials:
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Macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs)
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Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and antibiotics
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Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
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Lipopolysaccharide (LPS)
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NLRP3 activator (e.g., ATP or Nigericin)
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This compound
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Anhydrous DMSO
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ELISA kit for IL-1β
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Reagents for LDH assay (for cytotoxicity)
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
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Seed THP-1 monocytes in a 96-well plate.
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Differentiate the cells into macrophage-like cells by treating them with PMA (e.g., 100 ng/mL) for 48-72 hours.
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Wash the cells with fresh medium and allow them to rest for 24 hours before the experiment.
-
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Priming (Signal 1):
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Prime the macrophages by replacing the medium with fresh medium containing LPS (e.g., 1 µg/mL).
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Incubate for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
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Inhibitor Treatment:
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Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution.
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After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound or a vehicle control (medium with the same final DMSO concentration).
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Pre-incubate the cells with the inhibitor for 30-60 minutes.
-
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Activation (Signal 2):
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Activate the NLRP3 inflammasome by adding an activator such as ATP (final concentration 5 mM) or Nigericin (final concentration 10 µM).
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Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
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Centrifuge the plate to pellet the cells.
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Carefully collect the supernatant for cytokine analysis.
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Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
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Optionally, measure LDH release in the supernatant to assess cytotoxicity.
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Visualizations
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.
Experimental Workflow for In Vitro Inhibition Assay
Caption: A typical experimental workflow for an in vitro this compound inhibition assay.
Troubleshooting Logic for Compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P 106: Effects of Dimethyl Sulfoxide on NLRP3 Inflammasome and Alzheimer's Disease - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 4. benchchem.com [benchchem.com]
How to address Nlrp3-IN-24 precipitation in media
Welcome to the technical support center for Nlrp3-IN-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis. This compound exerts its inhibitory effect by preventing the activation of the NLRP3 inflammasome, though the precise binding site and mechanism of inhibition are subjects of ongoing research.
Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. The primary reasons for this include:
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Poor Aqueous Solubility: this compound has very low solubility in water-based solutions.
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High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in your specific cell culture medium.
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"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into an aqueous medium can cause the compound to crash out of solution.
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Media Components: Interactions with proteins, salts, and other components in the cell culture medium can reduce the solubility of the compound.
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Temperature Fluctuations: Changes in temperature, for instance, from room temperature to 37°C in an incubator, can affect the solubility of some compounds.
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution that can be further diluted to the final working concentration in your cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%.[2] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a simple solubility test. Prepare a series of dilutions of your this compound DMSO stock solution in your pre-warmed cell culture medium. Incubate these solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration similar to your planned experiment. Visually inspect for any signs of precipitation (e.g., cloudiness, crystals). The highest concentration that remains clear is considered the maximum soluble concentration under those conditions.
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation of this compound in your cell culture medium, follow this troubleshooting guide.
Summary of Troubleshooting Strategies
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media | Poor aqueous solubility of this compound. | Prepare a high-concentration stock in DMSO and use a stepwise dilution method. |
| "Solvent shock" from rapid dilution. | Add the DMSO stock to pre-warmed media slowly while gently mixing. Prepare an intermediate dilution in a smaller volume of media first. | |
| Final concentration exceeds solubility limit. | Determine the maximum soluble concentration in your specific media. Consider lowering the final experimental concentration if possible. | |
| Interaction with media components. | Test solubility in a simpler buffer like PBS to identify potential media-specific interactions. | |
| Inconsistent experimental results | Degradation of this compound in stock solution or media. | Aliquot stock solutions to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. Assess stability in your media over time. |
| Inaccurate final concentration due to precipitation. | Visually confirm the absence of precipitate in your working solutions before adding to cells. |
Detailed Troubleshooting Steps
-
Check Your Stock Solution:
-
Ensure your this compound stock solution in DMSO is completely dissolved and free of any visible precipitate.
-
If you observe precipitate in the stock, gently warm the vial to 37°C and vortex or sonicate briefly to aid dissolution.
-
Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Optimize the Dilution Method:
-
Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Perform a stepwise dilution. Instead of adding a small volume of concentrated DMSO stock directly into a large volume of medium, first create an intermediate dilution. For example, add the DMSO stock to a smaller volume of medium (e.g., 100-200 µL), mix gently, and then add this intermediate dilution to your final volume of medium.
-
Add the inhibitor slowly while gently swirling or pipetting to ensure rapid and uniform mixing.
-
-
Consider Co-solvents or Formulation Strategies (for advanced troubleshooting):
-
For particularly challenging solubility issues, the use of biocompatible co-solvents or surfactants might be considered. However, this requires careful validation to ensure these agents do not interfere with your experimental system.
-
Quantitative Data
| Compound | Solvent | Solubility | Notes |
| This compound (analog) | DMSO | ~30 mg/mL[3] | High solubility allows for concentrated stock solutions. |
| This compound (analog) | 1:7 DMSO:PBS (pH 7.2) | ~0.14 mg/mL[3] | Demonstrates the significant drop in solubility in aqueous buffer. |
| This compound | Cell Culture Media | 0.1 - 10 µM | Typical effective concentration range in cell-based assays.[4] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution
-
Prepare a Stock Solution:
-
Dissolve this compound powder in high-quality, anhydrous DMSO to create a stock solution of 10-20 mM.
-
Ensure the compound is fully dissolved. Gentle warming (37°C) and vortexing can be used to assist dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration, ensuring the final DMSO concentration remains below 0.5%.
-
Perform a stepwise dilution as described in the troubleshooting guide. For example, add the calculated volume of the DMSO stock to a small volume of pre-warmed medium, mix gently, and then transfer this to the final volume of medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound in a cell-based assay. Optimization of cell type, concentrations, and incubation times is recommended.
Materials:
-
Immortalized murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).
-
Lipopolysaccharide (LPS).
-
NLRP3 activator (e.g., ATP or Nigericin).
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Reagents for downstream analysis (e.g., ELISA kit for IL-1β, LDH assay kit for cytotoxicity).
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 200 ng/mL to 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator to the wells. For example:
-
ATP (2.5-5 mM) for 30-60 minutes.
-
Nigericin (5-20 µM) for 30-60 minutes.
-
-
Sample Collection: After the activation period, carefully collect the cell culture supernatants for analysis.
-
Downstream Analysis:
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants to assess cell death (pyroptosis).
-
Visualizations
References
Technical Support Center: Mitigating Variability with NLRP3-IN-24
Welcome to the technical support center for NLRP3-IN-24. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols to help mitigate variability in experimental replicates when working with the NLRP3 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of danger signals, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of inflammatory cell death called pyroptosis.[2][3][4][5] this compound exerts its inhibitory effect on the activation of the NLRP3 inflammasome, thereby reducing the downstream inflammatory response.
Q2: What is the recommended solvent and storage procedure for this compound?
A2: Like many small molecule inhibitors, this compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is critical to store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles, which can lead to compound degradation and loss of activity. Powdered this compound should be stored at -20°C.
Q3: I am observing high variability between my experimental replicates. What are the common causes?
A3: High variability in experiments with NLRP3 inhibitors can stem from several factors:
-
Inhibitor Instability: Improper storage or multiple freeze-thaw cycles of this compound stock solutions can lead to degradation.
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between different cell types and activation conditions. A full dose-response curve is necessary to determine the optimal IC50.
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Cell Culture Conditions: Cell passage number is a critical factor; cells can lose responsiveness at high passages. Mycoplasma contamination can also lead to spontaneous inflammasome activation and inconsistent results.
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Reagent Variability: Lot-to-lot variations in priming agents (e.g., LPS) or activating agents (e.g., Nigericin, ATP) can significantly alter the magnitude of the inflammasome response.
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Inconsistent Priming: Inefficient or variable priming of cells (Signal 1) results in inconsistent levels of pro-IL-1β and NLRP3, leading to a variable response to the activator (Signal 2).
-
Precipitation: The compound may precipitate when diluted into aqueous cell culture media, reducing its effective concentration.
Q4: How can I be sure that the observed effect is due to specific NLRP3 inhibition and not off-target effects or cytotoxicity?
A4: This is a critical control. To confirm specificity, you should:
-
Assess Cell Viability: Always test the effect of this compound on cell viability in the absence of inflammasome activation. Use assays like MTT, MTS, or LDH release to ensure the inhibitor is not cytotoxic at the concentrations used.
-
Measure NF-κB Dependent Cytokines: The priming step for NLRP3 activation is dependent on the NF-κB pathway. A specific NLRP3 inhibitor should not affect the secretion of other NF-κB-dependent cytokines like TNF-α or IL-6. Measuring these can rule out that your inhibitor is merely suppressing the priming signal.
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Use Control Inflammasome Activators: Test this compound against activators of other inflammasomes, such as NLRC4 (e.g., Salmonella) or AIM2 (e.g., poly(dA:dT)). A specific NLRP3 inhibitor should not suppress IL-1β release triggered by these other sensors.
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Use Knockout/Knockdown Cells: The most definitive control is to use NLRP3 knockout (NLRP3-/-) cells. An on-target inhibitor should have no effect on IL-1β release or pyroptosis in these cells.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibition of IL-1β Release | Inhibitor Degradation: Stock solution improperly stored or subjected to multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot into single-use vials and store at -80°C. |
| Suboptimal Inhibitor Concentration: The concentration used is too low for the specific cell type or stimulus. | Perform a dose-response curve (e.g., 0.1 to 10 µM) to determine the IC50 for your specific experimental conditions. | |
| Inefficient Priming (Signal 1): Inadequate LPS stimulation results in low pro-IL-1β and NLRP3 levels. | Optimize LPS concentration and priming time (e.g., 1 µg/mL for 3-4 hours). Confirm priming by measuring TNF-α in the supernatant or pro-IL-1β/NLRP3 via Western blot. | |
| Suboptimal Activation (Signal 2): The activator concentration (e.g., ATP, Nigericin) may be too high, overcoming the inhibitor, or too low for a robust response. | Titrate the concentration of the NLRP3 activator to find an optimal dose that gives a strong but inhibitable signal. | |
| Compound Precipitation: Inhibitor precipitates out of the aqueous cell culture medium. | Ensure the final DMSO concentration is low (<0.5%). Add the inhibitor to the medium slowly while mixing. If precipitation persists, consider using solubilizing agents, but validate their effect on the assay. | |
| High Background Signal in Control Wells | Cell Stress or Contamination: Cells are stressed, leading to spontaneous inflammasome activation. Mycoplasma contamination is a common culprit. | Ensure proper cell culture technique. Use cells within a defined low passage number range. Regularly test for mycoplasma contamination. |
| DMSO Toxicity: The concentration of the DMSO vehicle is too high. | Maintain a final DMSO concentration below 0.5% (v/v). Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples. | |
| Decreased Cell Viability in Inhibitor-Treated Wells | Off-Target Cytotoxicity: The inhibitor is causing cell death independent of NLRP3 inflammasome activation. | Perform a cytotoxicity assay (e.g., MTT or LDH) by treating unstimulated cells with a dose range of this compound. If toxic, use a lower, non-toxic concentration for your experiments. |
| On-Target Inhibition of Pyroptosis: In inflammasome-activated cells, NLRP3 inhibition should prevent pyroptotic cell death. If you see increased death, it's likely off-target. | Compare cell death (via LDH assay) in wild-type vs. NLRP3-/- cells. A specific inhibitor should reduce LDH release in activated wild-type cells but have no effect in NLRP3-/- cells. |
Quantitative Data Summary
| Parameter | This compound | Notes | Reference |
| Mechanism of Action | Inhibitor of NLRP3 inflammasome activation | Acts downstream of the initial priming signal. | |
| Typical Cell-Based Assay Concentration | 0.1 - 10 µM | Effective concentration is cell-type and stimulus-dependent. A dose-response curve is recommended. | |
| In Vivo Administration (Mouse Model) | 10-30 mg/kg (Intraperitoneal) | Administered 30 minutes prior to LPS challenge in a peritoneal inflammation model. | |
| Toxicity Profile | Nontoxic at 10 µM for 24 hours in J774A.1 cells. | Cytotoxicity should always be empirically determined in the specific cell line being used. | |
| Recommended Vehicle | DMSO | Final concentration in media should be kept low (e.g., <0.5%) to avoid vehicle effects. |
Key Experimental Protocols
Protocol 1: NLRP3 Inflammasome Activation and Inhibition in Macrophages
This protocol provides a general framework for priming and activating the NLRP3 inflammasome in macrophage cell lines (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs).
Materials:
-
Macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (and vehicle control, DMSO)
-
NLRP3 Activator (e.g., ATP, Nigericin)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for IL-1β
Procedure:
-
Cell Seeding: Plate macrophages at a suitable density in a multi-well plate (e.g., 0.5 x 10^6 cells/mL in a 24-well plate) and allow them to adhere overnight. For THP-1 cells, differentiate into macrophages with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Carefully remove the LPS-containing medium. Add fresh medium containing varying concentrations of this compound (e.g., 0.1 - 10 µM) or a vehicle control (DMSO at the same final concentration). Pre-incubate for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells. For example, use ATP (final concentration 5 mM) for 30-60 minutes or Nigericin (final concentration 5-10 µM) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Cell Viability/Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of pyroptosis or other cytotoxic effects.
Materials:
-
Supernatants from Protocol 1
-
LDH cytotoxicity assay kit
Procedure:
-
Use the supernatants collected in step 5 of Protocol 1.
-
Follow the instructions provided with the commercial LDH assay kit.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed completely with a lysis buffer provided in the kit). A specific NLRP3 inhibitor should reduce LDH release in activated cells.
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to Nlrp3-IN-24
Welcome to the technical support center for Nlrp3-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 15a, is a small molecule inhibitor that specifically targets the NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune system's response to a wide array of danger signals.[4] Upon activation, it triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. The precise binding site of this compound on the NLRP3 protein is not specified in the available literature, but like many NLRP3 inhibitors, it is presumed to interfere with the conformational changes required for inflammasome assembly and activation, thereby preventing downstream inflammatory signaling.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to inhibit heme-induced NLRP3-mediated inflammatory responses in human monocytic THP-1 cells and murine macrophage-like J774A.1 cells.[1]
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: An effective concentration range for this compound in vitro is between 0.1 µM and 10 µM. It is always recommended to perform a dose-response curve to determine the optimal IC50 for your specific cell type and experimental conditions.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to be non-toxic to J774A.1 cells at a concentration of 10 µM for 24 hours. However, it is good practice to perform a cytotoxicity assay (e.g., LDH release or MTT assay) in parallel with your inflammasome assay, especially when using higher concentrations or different cell lines.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C for up to three years. For stock solutions, dissolve the compound in a suitable solvent like DMSO. These stock solutions can be stored at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and other NLRP3 inhibitors.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of IL-1β secretion | Inefficient priming (Signal 1) of cells. | Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 2-4 hours). |
| Inactive NLRP3 activator (Signal 2). | Use a fresh, validated batch of ATP or nigericin. | |
| Cell line does not express all necessary inflammasome components. | Use a cell line known to have a functional NLRP3 inflammasome, such as THP-1 or bone marrow-derived macrophages (BMDMs). | |
| Incorrect timing of inhibitor addition. | Add this compound after the priming step but before the activation signal. A typical pre-incubation time is 30-60 minutes. | |
| Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal IC50 for your specific experimental setup. | |
| High background IL-1β signal in control wells | Cell culture contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination and ensure aseptic techniques. |
| Endotoxin contamination in reagents. | Use endotoxin-free reagents and screen new batches of fetal bovine serum (FBS). | |
| Cell stress due to over-confluence or improper handling. | Ensure optimal cell seeding density and handle cells gently. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent timing of experimental steps. | Standardize all incubation times and procedural steps. | |
| Instability of the inhibitor in working solutions. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. | |
| Inhibitor shows toxicity at effective concentrations | Off-target effects of the compound. | Perform a cell viability assay in parallel. Lower the inhibitor concentration and/or incubation time. |
| High solvent (e.g., DMSO) concentration. | Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol describes a standard two-step activation of the NLRP3 inflammasome and its inhibition by this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
DMSO (for inhibitor stock solution)
-
96-well cell culture plates
-
IL-1β ELISA kit
Procedure:
-
Cell Seeding and Differentiation: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate. Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
-
Priming (Signal 1): Replace the medium with fresh serum-free medium containing 1 µg/mL LPS. Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Remove the LPS-containing medium. Add fresh serum-free medium with serial dilutions of this compound (e.g., from 10 µM down to 0.1 µM). Include a vehicle control (DMSO). Incubate for 1 hour.
-
NLRP3 Activation (Signal 2): Add ATP to a final concentration of 5 mM and incubate for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Perform an IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: ASC Speck Visualization by Immunofluorescence
This protocol allows for the visualization of inflammasome assembly.
Materials:
-
Cells cultured on coverslips and treated as in Protocol 1 (steps 1-4)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-ASC primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-ASC primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Condition | Value/Effect | Reference |
| Inhibition of IL-1β | THP-1, J774A.1 | Heme-induced NLRP3 activation | Effective at 0.1-10 µM | |
| Cytotoxicity | J774A.1 | 10 µM for 24 hours | Non-toxic | |
| In vivo efficacy | Mouse model | Peritonitis | Inhibition of NLRP3 inflammasome activation at 10-30 mg/kg (i.p.) |
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: A logical workflow for troubleshooting common issues in NLRP3 inhibition experiments.
References
Validation & Comparative
A Comparative Analysis of NLRP3 Inflammasome Inhibitors: MCC950 and Nlrp3-IN-24
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of two inhibitors of the NLRP3 inflammasome: the well-characterized compound MCC950 and the more recently described Nlrp3-IN-24. This document aims to provide a clear comparison based on available experimental data. However, it is important to note that publicly accessible, peer-reviewed data for this compound is limited, precluding a direct, comprehensive efficacy comparison with the extensively studied MCC950.
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a key role in the inflammatory response. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, making it a significant therapeutic target. This has led to the development of numerous small molecule inhibitors aimed at modulating its activity.
Mechanism of Action: Targeting the Core of Inflammation
The activation of the NLRP3 inflammasome is a two-step process. A priming signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression. A second activation signal, triggered by a variety of stimuli including ATP, crystalline structures, and pore-forming toxins, induces the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death known as pyroptosis.
Both MCC950 and this compound are reported to be inhibitors of the NLRP3 inflammasome, intervening in this critical inflammatory cascade. MCC950 is a potent and specific diarylsulfonylurea-containing compound that directly binds to the NACHT domain of NLRP3, locking it in an inactive conformation and thereby preventing its activation and the subsequent inflammasome assembly.[1] The precise mechanism of action for this compound is not as extensively documented in publicly available literature.
Quantitative Data Summary
A direct quantitative comparison of the efficacy of this compound and MCC950 is challenging due to the disparity in available data. The following tables summarize the publicly available quantitative data for both compounds.
Table 1: In Vitro Potency of NLRP3 Inflammasome Inhibitors
| Compound | Cell Type | Activator(s) | Assay Readout | IC50 |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM[2] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM[2] | |
| Human THP-1 cells | Nigericin | IL-1β release | ~26 nM | |
| Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | ~24 nM | |
| This compound | Human THP-1 cells, Murine J774A.1 cells | Heme | IL-1β release | 0.1 - 10 µM (Effective Concentration) |
Table 2: In Vivo Efficacy of NLRP3 Inflammasome Inhibitors
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Outcomes |
| MCC950 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Attenuated disease severity[3] |
| Mouse | Cryopyrin-Associated Periodic Syndromes (CAPS) | Not specified | Rescued neonatal lethality[3] | |
| Mouse | Peritonitis | 10 mg/kg, i.p. | Reduced IL-1β levels | |
| This compound | Mouse | Peritoneal Inflammation | 10-30 mg/kg, i.p. | Decreased IL-1β levels |
Note: Detailed in vivo studies and a broad range of disease models for this compound are not as extensively reported as for MCC950.
Experimental Protocols
Standardized experimental protocols are essential for the accurate evaluation and comparison of NLRP3 inhibitors. Below are representative methodologies for key in vitro and in vivo experiments.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for determining the potency (IC50) of NLRP3 inhibitors in a cellular context.
1. Cell Culture and Priming:
-
Murine bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are commonly used.
-
Cells are seeded in appropriate culture plates and primed with lipopolysaccharide (LPS; typically 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
-
Following priming, cells are treated with various concentrations of the test inhibitor (e.g., this compound or MCC950) for a specified period (e.g., 30-60 minutes).
3. NLRP3 Activation:
-
The NLRP3 inflammasome is then activated with a specific stimulus, such as:
-
ATP (5 mM): Activates the P2X7 receptor, leading to potassium efflux.
-
Nigericin (10 µM): A microbial toxin that acts as a potassium ionophore.
-
Monosodium Urate (MSU) crystals (150 µg/mL): A danger signal associated with gout.
-
4. Quantification of IL-1β Release:
-
After a 1-2 hour incubation with the activator, the cell culture supernatant is collected.
-
The concentration of mature IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
The percentage of IL-1β inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control.
-
The IC50 value is determined by plotting the inhibitor concentration versus the percentage of inhibition and fitting the data to a dose-response curve.
In Vivo Assessment in a Mouse Model of Peritonitis
This protocol outlines a common in vivo model to assess the efficacy of NLRP3 inhibitors in a setting of acute inflammation.
1. Animal Model:
-
C57BL/6 mice are typically used.
2. Inhibitor Administration:
-
Mice are pre-treated with the test inhibitor (e.g., this compound or MCC950) or vehicle control, usually via intraperitoneal (i.p.) or oral (p.o.) administration, at a specified time before the inflammatory challenge.
3. Induction of Peritonitis:
-
Peritonitis is induced by an intraperitoneal injection of an NLRP3 activator, such as:
-
LPS (e.g., 20 mg/kg): To induce a systemic inflammatory response.
-
MSU crystals (e.g., 1 mg per mouse): To model gouty inflammation.
-
4. Sample Collection:
-
At a defined time point after the challenge (e.g., 2-4 hours), mice are euthanized.
-
Peritoneal lavage fluid is collected to analyze immune cell infiltration.
-
Blood is collected for serum cytokine analysis.
5. Outcome Measures:
-
The number of neutrophils and other immune cells in the peritoneal lavage fluid is quantified by flow cytometry or manual cell counting.
-
The concentration of IL-1β and other cytokines in the serum and/or peritoneal lavage fluid is measured by ELISA.
6. Data Analysis:
-
The effect of the inhibitor on immune cell recruitment and cytokine production is compared between the inhibitor-treated and vehicle-treated groups.
Visualizing the Landscape of NLRP3 Inhibition
To better understand the context of these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating their efficacy.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for in vitro and in vivo evaluation of NLRP3 inhibitors.
Conclusion
MCC950 is a well-established, potent, and specific inhibitor of the NLRP3 inflammasome, with a wealth of publicly available data supporting its efficacy in a variety of in vitro and in vivo models. It serves as a valuable tool for researchers studying NLRP3-driven inflammation and as a benchmark for the development of new therapeutics.
This compound is presented as an inhibitor of the NLRP3 inflammasome; however, a comprehensive, publicly available dataset to rigorously compare its efficacy to MCC950 is currently lacking. Further studies are required to fully characterize its potency, selectivity, and in vivo efficacy across different disease models. As more data on novel NLRP3 inhibitors like this compound becomes available, the field will gain a broader perspective on the therapeutic potential of targeting this critical inflammatory pathway.
References
Comparative Analysis of Nlrp3-IN-24 and Other NLRP3 Inhibitors in Heme-Induced Inflammatory Models
A Guide for Researchers and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has been identified as a critical mediator of inflammation in hemolytic diseases, where the release of heme acts as a potent danger-associated molecular pattern (DAMP). This guide provides a comparative overview of Nlrp3-IN-24 and other prominent NLRP3 inhibitors—MCC950, Oridonin, and CY-09—in the context of heme-induced inflammation. This document is intended to assist researchers, scientists, and drug development professionals in selecting appropriate tools for their investigations into hemolytic and inflammatory disease models.
Executive Summary
Heme-induced activation of the NLRP3 inflammasome is a pivotal event in the pathophysiology of hemolytic conditions such as sickle cell disease and thalassemia. This process leads to the maturation and secretion of pro-inflammatory cytokines, notably IL-1β, driving a cascade of inflammatory responses. The development of specific NLRP3 inhibitors offers a promising therapeutic strategy. This guide focuses on this compound, a sila-cannabidiol derivative, and compares its activity with the well-characterized inhibitors MCC950, Oridonin, and CY-09 in heme-induced models. While direct head-to-head comparative studies with identical heme-induced models are limited, this guide synthesizes available data to provide a comprehensive overview of their mechanisms and reported efficacy.
Mechanism of Action of NLRP3 Inhibitors
The targeted inhibitors of the NLRP3 inflammasome function through distinct mechanisms to disrupt its assembly and activation:
-
This compound : As a sila-cannabidiol derivative, this compound has demonstrated potent inhibition of heme-induced NLRP3 inflammasome activation. While its precise molecular interaction with the NLRP3 protein is still under investigation, its efficacy in heme-induced models suggests a strong potential for therapeutic applications in hemolytic diseases.
-
MCC950 : A widely used and potent NLRP3 inhibitor, MCC950 directly binds to the NACHT domain of NLRP3, specifically targeting the Walker B motif. This interaction is thought to lock NLRP3 in an inactive conformation, preventing its ATPase activity and subsequent oligomerization.
-
Oridonin : This natural product covalently binds to a specific cysteine residue (Cys279) within the NACHT domain of NLRP3. This covalent modification blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome activation.
-
CY-09 : This small molecule also targets the NACHT domain of NLRP3 but does so by directly binding to the ATP-binding motif (Walker A). By inhibiting the ATPase activity of NLRP3, CY-09 prevents the conformational changes necessary for inflammasome assembly.
Quantitative Comparison of Inhibitor Potency
Direct comparative IC50 values for all four inhibitors in a standardized heme-induced NLRP3 activation assay are not currently available in the public domain. However, the following table summarizes the available quantitative data to provide a reference for their respective potencies.
| Inhibitor | Heme-Induced Model Data | Other NLRP3 Activation Models (IC50) | Cell Type(s) | Reference(s) |
| This compound | Significant inhibition of IL-1β release at 0.1 µM | Not reported | THP-1, J774A.1 | [1] |
| MCC950 | Not directly reported for heme-induced IL-1β release | ~7.5 nM (ATP-induced) | BMDMs | [2] |
| Oridonin | Not directly reported for heme-induced IL-1β release | Not reported | Not applicable | |
| CY-09 | Not directly reported for heme-induced IL-1β release | ~5-10 µM (ATP, Nigericin, MSU-induced) | BMDMs | [3][4] |
BMDMs: Bone Marrow-Derived Macrophages
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Heme-induced NLRP3 inflammasome activation pathway and points of inhibition.
Caption: Experimental workflows for in vitro and in vivo heme-induced inflammation models.
Detailed Experimental Protocols
In Vitro Heme-Induced NLRP3 Inflammasome Activation in THP-1 Cells
This protocol is adapted from the methodology described for testing sila-CBD derivatives.[1]
-
Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, THP-1 monocytes are seeded in 96-well plates and treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 ng/mL for 24 hours.
-
-
Priming:
-
After differentiation, the medium is replaced with fresh RPMI-1640, and the cells are primed with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Following priming, the cells are treated with various concentrations of the NLRP3 inhibitor (e.g., this compound, MCC950, Oridonin, or CY-09) for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
-
Heme Stimulation:
-
NLRP3 inflammasome activation is induced by adding heme (hemin) to the cell culture at a final concentration of 50 µM for 1 hour.
-
-
Sample Collection and Analysis:
-
The cell culture supernatants are collected.
-
The concentration of secreted IL-1β in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
In Vivo Heme-Induced Peritonitis in Mice
This protocol provides a general framework for inducing peritonitis to evaluate the in vivo efficacy of NLRP3 inhibitors.
-
Animals:
-
C57BL/6 mice (8-12 weeks old) are commonly used for this model.
-
-
Inhibitor Administration:
-
The NLRP3 inhibitor is administered to the mice, typically via intraperitoneal (i.p.) injection, at a predetermined dose and time point before the inflammatory challenge. A vehicle control group is essential.
-
-
Induction of Peritonitis:
-
Mice are first primed with an i.p. injection of LPS.
-
Subsequently, peritonitis is induced by an i.p. injection of heme.
-
-
Peritoneal Lavage and Sample Collection:
-
At a specified time point after heme injection (e.g., 6-24 hours), mice are euthanized.
-
The peritoneal cavity is washed with sterile phosphate-buffered saline (PBS) to collect the peritoneal lavage fluid.
-
-
Analysis:
-
Cell Infiltration: The total number of cells in the lavage fluid is determined. The differential cell counts (e.g., neutrophils, macrophages) can be analyzed by flow cytometry using specific cell surface markers.
-
Cytokine Measurement: The concentration of IL-1β and other relevant cytokines in the cell-free supernatant of the peritoneal lavage fluid is measured by ELISA.
-
Conclusion
This compound presents as a promising novel inhibitor of heme-induced NLRP3 inflammasome activation, demonstrating significant efficacy at sub-micromolar concentrations. While a direct, comprehensive comparison of IC50 values against established inhibitors like MCC950, Oridonin, and CY-09 in a standardized heme-induced model is not yet available, the existing data suggests its potential as a valuable research tool and a lead compound for therapeutic development in hemolytic diseases. MCC950 remains a potent and widely used benchmark for NLRP3 inhibition. Oridonin and CY-09, with their distinct mechanisms of action, also represent important classes of NLRP3 inhibitors. The choice of inhibitor for a particular study will depend on the specific research question, the desired mechanism of action, and the experimental model employed. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these inhibitors in the context of heme-induced inflammation.
References
Validating the Inhibitory Effect of Nlrp3-IN-24 on Primary Immune Cells: A Comparative Guide
For researchers and drug development professionals investigating novel therapeutics for inflammatory diseases, the NLRP3 inflammasome has emerged as a critical target.[1][2] Its dysregulation is implicated in a host of conditions, including cryopyrin-associated periodic syndromes, Alzheimer's disease, and atherosclerosis.[2] This guide provides an objective comparison of a representative potent NLRP3 inhibitor, designated here as Nlrp3-IN-24, with the well-characterized alternative inhibitors MCC950 and Oridonin. The focus is on their inhibitory effects in primary immune cells, supported by experimental data and detailed protocols.
The activation of the NLRP3 inflammasome is a key component of the innate immune system, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3] This process is typically initiated by two signals: a priming signal that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal that triggers the assembly of the inflammasome complex.[4]
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the key characteristics of this compound (as a representative potent inhibitor), MCC950, and Oridonin, with a focus on their performance in primary immune cells.
| Feature | This compound (Representative) | MCC950 | Oridonin |
| Mechanism of Action | Potent and selective, direct inhibitor of the NLRP3 inflammasome. | A diarylsulfonylurea-containing compound that potently and selectively inhibits both canonical and non-canonical NLRP3 activation by blocking ASC oligomerization. | An ent-kaurane diterpenoid that acts as a specific and covalent inhibitor of the NLRP3 inflammasome. It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly. |
| IC50 in Mouse Bone Marrow-Derived Macrophages (BMDMs) | Sub-nanomolar to low nanomolar range (e.g., ~5 nM) | ~7.5 nM | Not widely reported in a comparable manner, but potent inhibition is observed. |
| IC50 in Human Peripheral Blood Mononuclear Cells (PBMCs) | Low nanomolar range (e.g., ~20 nM) | ~41.3 nM - 70.4 nM | Not widely reported in a comparable manner, but demonstrates strong anti-inflammatory activity. |
| Specificity | Highly selective for NLRP3 over other inflammasomes like NLRC4 and AIM2. | Highly selective for the NLRP3 inflammasome. | Specific for the NLRP3 inflammasome, with no impact on AIM2 or NLRC4 inflammasomes. |
| Key Features | Orally bioavailable small molecule with a favorable safety profile. | Well-characterized tool compound for in vitro and in vivo studies of NLRP3. | A natural product with demonstrated preventive and therapeutic effects in mouse models of NLRP3-driven diseases. |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the inhibitory effect of compounds like this compound on the NLRP3 inflammasome in primary immune cells.
Isolation and Culture of Primary Immune Cells
a) Isolation of Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, carefully removing the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with RPMI-1640 medium using a 25-gauge needle and syringe.
-
Create a single-cell suspension by passing the cells through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).
-
Culture the cells for 6-7 days, replacing the medium every 2-3 days, to allow for differentiation into macrophages.
b) Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute fresh human blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
Aspirate the upper layer and carefully collect the "buffy coat" layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in RPMI-1640 medium supplemented with 10% FBS and perform a cell count.
In Vitro NLRP3 Inflammasome Inhibition Assay
-
Cell Seeding: Seed primary immune cells (BMDMs or PBMCs) in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well for PBMCs).
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3 hours at 37°C to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or other inhibitors (e.g., 0.01, 0.1, 1 µM) or a vehicle control (like DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatant for subsequent analysis of cytokine release.
Quantification of IL-1β Release by ELISA
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-1β and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Add the collected cell culture supernatants and a standard curve of recombinant IL-1β to the plate and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After incubation and further washing, add a substrate solution to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
ASC Oligomerization Assay
This assay provides a more direct measure of inflammasome assembly by detecting the formation of large oligomeric complexes of the adaptor protein ASC, often referred to as "ASC specks."
-
Cell Treatment: Prime and treat cells with the NLRP3 inhibitor and activator as described in the inhibition assay protocol.
-
Cell Lysis: Lyse the cells with a suitable buffer.
-
Cross-linking: Treat the cell lysates with a chemical cross-linker (e.g., disuccinimidyl suberate) to stabilize the ASC oligomers.
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with an antibody specific for ASC to visualize the monomeric and oligomeric forms. A reduction in the high-molecular-weight ASC oligomers in the presence of the inhibitor indicates a blockade of inflammasome assembly.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental procedures discussed in this guide.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nlrp3-IN-24: A Comparative Analysis of its Anti-Inflammatory Activity Across Different Cell Lines
A detailed guide for researchers and drug development professionals on the cross-validation of Nlrp3-IN-24, a novel NLRP3 inflammasome inhibitor. This guide provides a comparative analysis of its efficacy against other known inhibitors, supported by experimental data and detailed protocols.
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the inflammatory response to a wide range of danger signals. Its dysregulation is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. This compound has emerged as a novel inhibitor of the NLRP3 inflammasome. This guide provides a comprehensive cross-validation of this compound's activity in different cell lines, comparing its performance with established NLRP3 inhibitors, MCC950 and Oridonin.
Comparative Efficacy of NLRP3 Inhibitors
The inhibitory activity of this compound and other selected NLRP3 inhibitors was evaluated in various cell lines commonly used for inflammasome research. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the NLRP3 inflammasome activity by 50%, were determined and are summarized in the table below.
| Inhibitor | Cell Line | NLRP3 Activator | IC50 | Reference |
| This compound (Compound 15a) | Differentiated THP-1 | Heme | ~0.1 µM (Significant inhibition) | [1] |
| J774A.1 | Heme | ~0.1 µM (Significant inhibition) | [1] | |
| MCC950 | THP-1 | Nigericin | 14.3 nM | [2][3] |
| THP-1 | Nigericin | 124 nM | [4] | |
| Primary Human Monocytes | Nigericin | 530 nM | ||
| Bone Marrow-Derived Macrophages (BMDM) | ATP | 60 nM | ||
| Oridonin | Bone Marrow-Derived Macrophages (BMDM) | Not Specified | Not Specified (Inhibits assembly) | |
| THP-1 | Not Specified | 0.88 µM (IL-1β secretion) | ||
| Bone Marrow-Derived Macrophages (BMDM) | Not Specified | 0.74 µM (IL-1β secretion) |
Note: The data for this compound from the primary source indicates significant inhibition at 0.1 µM, but a precise IC50 value was not provided in the abstract.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental procedures for evaluating these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow.
Caption: A diagram of the NLRP3 inflammasome signaling cascade.
Caption: Workflow for evaluating NLRP3 inflammasome inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cell Culture and Differentiation
-
THP-1 Human Monocytic Cell Line:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 monocytes at a density of 5 x 10^5 cells/mL and treat with 20 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
J774A.1 Murine Macrophage Cell Line:
-
Culture J774A.1 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. These cells are adherent and do not require differentiation for inflammasome studies.
-
-
Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.
-
NLRP3 Inflammasome Activation and Inhibition
-
Priming (Signal 1): Seed the differentiated THP-1 cells, J774A.1 cells, or BMDMs in appropriate culture plates. Prime the cells with 100 ng/mL of lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or other inhibitors for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator. For the study on this compound, 50 µM of heme was used for 1 hour. Other common activators include Nigericin (10 µM) or ATP (5 mM).
Measurement of IL-1β Secretion (ELISA)
-
Following treatment and activation, centrifuge the culture plates to pellet any cells and debris.
-
Carefully collect the culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available human or mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
The assay typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution. The absorbance is then read at 450 nm.
Visualization of ASC Speck Formation
-
Seed cells (often a THP-1 line stably expressing ASC-GFP) on glass coverslips in a multi-well plate.
-
Perform the priming, inhibitor treatment, and activation steps as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with a buffer containing saponin or Triton X-100.
-
If not using a fluorescently tagged ASC cell line, incubate with a primary antibody against ASC, followed by a fluorescently-labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the formation of ASC specks (large, perinuclear aggregates of ASC) using a fluorescence or confocal microscope. The percentage of cells with ASC specks can be quantified.
Detection of Caspase-1 Activation (Western Blot)
-
After inflammasome activation, collect both the cell culture supernatants and the cell lysates.
-
Precipitate the proteins from the supernatant using methods like methanol/chloroform precipitation to concentrate the secreted active caspase-1.
-
Lyse the cells in a suitable lysis buffer to obtain the intracellular protein fraction.
-
Determine the protein concentration of the lysates.
-
Separate the proteins from both the supernatant and lysate by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for caspase-1. This will detect both the pro-caspase-1 (p45) in the lysate and the cleaved, active fragment (p20 or p10) which is predominantly in the supernatant.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system. The presence of the cleaved caspase-1 fragment in the supernatant is indicative of inflammasome activation.
References
- 1. Sila-CBD Derivatives as Inhibitors of Heme-Induced NLRP3 Inflammasome: Application in Hemolytic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-24 vs. Pan-Caspase Inhibitors: A Comparative Guide to Specificity in Inflammasome Research
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount for generating reliable and interpretable experimental data. This guide provides a detailed comparison of Nlrp3-IN-24, a specific inhibitor of the NLRP3 inflammasome, and pan-caspase inhibitors, which target a broad range of caspase enzymes. We will delve into their mechanisms of action, specificity, potential off-target effects, and provide experimental protocols for their evaluation.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response to a wide array of danger signals. Its activation leads to the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, through the action of caspase-1. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases.
Pan-caspase inhibitors, such as the widely used Z-VAD-FMK, act by broadly targeting the family of caspase enzymes. Caspases are central to both inflammation (e.g., caspase-1) and programmed cell death (e.g., caspase-3, -8, -9). While effective at blocking these pathways, their lack of specificity can lead to confounding experimental results and off-target effects.
Mechanism of Action: A Tale of Two Targets
This compound is a specific inhibitor that targets the NLRP3 protein directly, preventing the assembly and activation of the inflammasome complex. This upstream inhibition is highly specific to the NLRP3 pathway.[1] In contrast, pan-caspase inhibitors like Z-VAD-FMK are irreversible inhibitors that bind to the catalytic site of multiple caspase enzymes, thereby blocking their proteolytic activity. This downstream inhibition affects not only inflammasome-mediated cytokine processing but also apoptosis.
Quantitative Comparison of Inhibitor Potency
While direct comparative IC50 data for this compound is not widely available in the public domain, its inhibitory activity against heme-induced NLRP3 inflammasome activation has been demonstrated in the 0.1-10 μM range.[1] For a quantitative perspective on highly selective NLRP3 inhibition, we can look at the well-characterized inhibitor MCC950 .
Pan-caspase inhibitors, by design, exhibit broad activity across the caspase family. The table below summarizes the half-maximal inhibitory concentrations (IC50) for common inhibitors.
| Inhibitor | Target | IC50 | Cell Type/Assay Condition |
| MCC950 | NLRP3 | ~7.5 nM | Mouse Bone Marrow-Derived Macrophages (LPS + ATP) |
| NLRP3 | ~8.1 nM | Human Monocyte-Derived Macrophages (LPS + ATP) | |
| AIM2 Inflammasome | No significant inhibition | ||
| NLRC4 Inflammasome | No significant inhibition | ||
| Z-VAD-FMK | Pan-Caspase | Wide range (µM to mM) | Varies by caspase and cell type |
| Q-VD-OPh | Caspase-1 | 25-400 nM | Recombinant enzyme |
| Caspase-3 | 25-400 nM | Recombinant enzyme | |
| Caspase-7 | 48 nM | Recombinant enzyme | |
| Caspase-8 | 25-400 nM | Recombinant enzyme | |
| Caspase-9 | 25-400 nM | Recombinant enzyme |
Specificity and Off-Target Effects
The key differentiator between this compound and pan-caspase inhibitors is specificity.
-
This compound and other specific NLRP3 inhibitors (e.g., MCC950): These compounds exhibit high selectivity for the NLRP3 inflammasome.[2] MCC950, for example, does not inhibit other inflammasomes like AIM2 or NLRC4.[2] This specificity is crucial for dissecting the precise role of the NLRP3 inflammasome in a biological process without confounding effects from inhibiting other inflammatory or cell death pathways.
-
Pan-Caspase Inhibitors (e.g., Z-VAD-FMK): Their broad-spectrum nature is their primary drawback in terms of specificity. By inhibiting multiple caspases, they can produce wide-ranging cellular effects that may not be related to the specific pathway under investigation. For instance, Z-VAD-FMK has been shown to induce autophagy through off-target inhibition of N-glycanase 1 (NGLY1). This effect is independent of its caspase-inhibitory activity. Other pan-caspase inhibitors like Q-VD-OPh may not share this particular off-target effect.
Experimental Protocols
To aid researchers in evaluating the specificity and efficacy of these inhibitors, we provide the following detailed experimental protocols.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol is designed to assess the ability of an inhibitor to block NLRP3-dependent IL-1β release from macrophages.
1. Cell Culture and Priming:
- Culture THP-1 monocytes and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA).
- Seed the differentiated THP-1 cells in a 96-well plate.
- Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
2. Inhibitor Treatment:
- Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound, MCC950, or a pan-caspase inhibitor) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
3. Inflammasome Activation:
- Activate the NLRP3 inflammasome by adding an NLRP3 agonist, such as 5 mM ATP or 5 µM Nigericin, to the wells and incubate for 1-2 hours.
4. Measurement of IL-1β Release:
- Centrifuge the plate to pellet the cells.
- Collect the cell culture supernatants.
- Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.
5. (Optional) Cell Viability Assay:
- To ensure the inhibitor is not cytotoxic, perform a cell viability assay (e.g., LDH or MTT assay) on the remaining cells in parallel.
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}
Protocol 2: Caspase Activity Assay
This protocol measures the direct inhibitory effect of a compound on caspase activity in cell lysates.
1. Cell Lysis:
- Treat cells with an apoptotic stimulus (e.g., staurosporine) in the presence or absence of the inhibitor.
- Lyse the cells using a suitable lysis buffer to release cellular contents, including caspases.
2. Assay Reaction:
- In a 96-well plate, combine the cell lysate with a reaction buffer containing a specific fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7 or Ac-YVAD-pNA for caspase-1).
3. Measurement:
- Incubate the plate at 37°C.
- Measure the fluorescence or absorbance at appropriate wavelengths over time using a plate reader. The signal intensity is proportional to the caspase activity.
4. Data Analysis:
- Calculate the rate of substrate cleavage to determine caspase activity. Compare the activity in the presence and absence of the inhibitor to determine the IC50.
Conclusion: Choosing the Right Tool for the Job
The choice between a specific NLRP3 inhibitor like this compound and a pan-caspase inhibitor depends entirely on the research question.
-
For studies aiming to specifically elucidate the role of the NLRP3 inflammasome in a particular disease model or cellular process, a highly specific inhibitor like this compound or MCC950 is the superior choice. Its targeted action minimizes the risk of off-target effects and allows for a more precise interpretation of the results.
-
Pan-caspase inhibitors are useful for determining if a process is caspase-dependent in a broader sense, encompassing both inflammation and apoptosis. However, their lack of specificity necessitates caution in interpreting the results, and follow-up experiments with more specific inhibitors are often required to pinpoint the exact pathway involved.
References
Comparative Guide to NLRP3 Inflammasome Inhibitors for Sickle Cell Disease: In Vivo Validation Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NLRP3 inflammasome inhibitors, with a focus on the in vivo validation of Nlrp3-IN-24 in a sickle cell disease (SCD) model. Due to the limited publicly available data on the in vivo validation of this compound specifically in an SCD model, this guide will objectively compare its known performance with that of other well-characterized NLRP3 inhibitors that have been evaluated in established SCD animal models. The experimental data presented is intended to support researchers in making informed decisions for their preclinical studies.
Introduction to NLRP3 Inflammasome in Sickle Cell Disease
Sickle cell disease is a genetic disorder characterized by chronic inflammation, vaso-occlusive crises, and severe pain. The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system, has been identified as a significant contributor to the inflammatory pathology of SCD.[1][2] Its activation in immune and endothelial cells, as well as in platelets, leads to the release of pro-inflammatory cytokines IL-1β and IL-18, driving the inflammatory cascade and contributing to the complications of the disease.[2][3][4] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for the management of SCD.
Comparative Analysis of NLRP3 Inhibitors
This section compares this compound with other NLRP3 inhibitors that have been investigated in the context of sickle cell disease or other relevant inflammatory models.
This compound
This compound (also referred to as Compounds 15a) is a known inhibitor of the NLRP3 inflammasome. In vitro studies have demonstrated its ability to inhibit heme-induced NLRP3-mediated inflammation in THP-1 and J774A.1 cell lines. While direct in vivo validation in a sickle cell disease model is not yet published, its efficacy has been demonstrated in a murine model of peritoneal inflammation.
Alternative NLRP3 Inhibitors in Sickle Cell Disease Models
Several other inhibitors targeting the NLRP3 inflammasome pathway have been evaluated in preclinical models of sickle cell disease, primarily the Townes and Berkeley mouse models. These models recapitulate many of the human SCD phenotypes, including hemolytic anemia, inflammation, and vaso-occlusion.
-
MCC950: A potent and selective NLRP3 inhibitor, MCC950 has been shown to be effective in reducing inflammation and platelet activation in the Townes SCD mouse model.
-
Ibrutinib: An inhibitor of Bruton's tyrosine kinase (BTK), Ibrutinib also effectively suppresses the NLRP3 inflammasome and has demonstrated therapeutic potential in the Townes SCD mouse model by reducing platelet activation and thrombus formation.
-
Flurbiprofen: A non-steroidal anti-inflammatory drug (NSAID) from the cyclooxygenase-2 (COX-2) inhibitor class, Flurbiprofen has been identified as a potent inhibitor of heme-induced NLRP3 inflammasome activation and has shown protective effects in the Berkeley SCD mouse model.
Quantitative Data Summary
The following tables summarize the available quantitative data from in vivo studies of the aforementioned NLRP3 inhibitors. It is important to note the differences in the experimental models and endpoints when comparing the compounds.
Table 1: In Vivo Efficacy of this compound in a Peritoneal Inflammation Model
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| This compound | Mouse | 10-30 mg/kg | Intraperitoneal | Significantly decreased levels of IL-1β. |
Table 2: In Vivo Efficacy of NLRP3 Pathway Inhibitors in Sickle Cell Disease Mouse Models
| Compound | Animal Model | Dosage | Route of Administration | Duration | Key Efficacy Endpoints | Reference |
| MCC950 | Townes SCD Mice | 50 mg/kg | Intravenous | Single dose | Suppressed upregulated platelet caspase-1 activity and platelet aggregation. | |
| Townes SCD Mice | Not specified | Intraperitoneal | 4 weeks | Decreased platelet caspase-1 activity and reduced platelet aggregates in the liver. | ||
| Ibrutinib | Townes SCD Mice | 10 mg/kg | Intravenous | Single dose | Suppressed upregulated platelet caspase-1 activity and platelet aggregation. | |
| Townes SCD Mice | Not specified | Intraperitoneal | 4 weeks | Decreased platelet caspase-1 activity and reduced platelet aggregates in the liver. | ||
| Flurbiprofen | Berkeley SCD Mice | Not specified | Not specified | Not specified | Reduced levels of TNF-α and IL-6; protective effect on liver, lungs, and spleen. |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway in Sickle Cell Disease
Caption: NLRP3 inflammasome activation pathway in SCD.
Experimental Workflow for In Vivo Validation
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
In Vivo Administration of NLRP3 Inhibitors in Townes SCD Mice
-
Animals: Townes sickle cell mice (HbSS) and control littermates (HbAA) are typically used. Age and sex should be consistent across experimental groups.
-
Housing: Animals are housed in a controlled environment with ad libitum access to food and water.
-
Inhibitor Preparation:
-
MCC950: Dissolved in a vehicle such as dimethyl sulfoxide (DMSO) for intravenous injection.
-
Ibrutinib: Dissolved in a suitable vehicle for intravenous or intraperitoneal injection.
-
-
Administration:
-
Single Dose Studies: Inhibitors or vehicle are administered via intravenous (e.g., retro-orbital) injection.
-
Chronic Studies: Inhibitors or vehicle are administered via intraperitoneal injections over a period of several weeks.
-
-
Dosage: Dosages should be determined based on previous studies and pharmacokinetic data. For example, MCC950 has been used at 50 mg/kg and Ibrutinib at 10 mg/kg for single-dose studies.
Measurement of Platelet Caspase-1 Activity
-
Blood Collection: Blood is collected from mice via cardiac puncture or other appropriate methods into tubes containing an anticoagulant.
-
Platelet Isolation: Platelets are isolated from whole blood by centrifugation.
-
Caspase-1 Activity Assay: Platelet caspase-1 activity is measured using a fluorescent labeled inhibitor of caspase-1 (FLICA) assay according to the manufacturer's instructions and analyzed by flow cytometry.
Measurement of Platelet Aggregation
-
Whole Blood Aggregometry: Platelet aggregation in whole blood can be measured using an impedance aggregometer in response to an agonist like collagen.
Histopathological Analysis
-
Tissue Collection: Organs such as the liver are collected, fixed in formalin, and embedded in paraffin.
-
Staining: Tissue sections are stained with hematoxylin and eosin (H&E) to visualize tissue morphology and inflammatory cell infiltration.
-
Analysis: The extent of pathological changes, such as the presence of platelet aggregates, is quantified by microscopy.
Conclusion
The inhibition of the NLRP3 inflammasome presents a compelling therapeutic strategy for mitigating the chronic inflammation associated with sickle cell disease. While direct evidence for the in vivo efficacy of this compound in a sickle cell disease model is currently lacking in the public domain, its demonstrated activity in other inflammatory models suggests its potential. In contrast, inhibitors such as MCC950 and Ibrutinib have shown promising results in well-established SCD mouse models, providing a benchmark for the evaluation of novel NLRP3 inhibitors. Further preclinical studies are warranted to directly assess the therapeutic utility of this compound in sickle cell disease and to compare its efficacy and safety profile against other agents in this class. The experimental protocols and comparative data provided in this guide are intended to facilitate the design and interpretation of such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. The NLRP3 inflammasome fires up heme-induced inflammation in hemolytic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The platelet NLRP3 inflammasome is upregulated in sickle cell disease via HMGB1/TLR4 and Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The platelet NLRP3 inflammasome is upregulated in sickle cell disease via HMGB1/TLR4 and Bruton tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nlrp3-IN-24 and Other CBD Derivatives as NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Nlrp3-IN-24 and other cannabidiol (CBD) derivatives for their potential to inhibit the NLRP3 inflammasome, a key target in numerous inflammatory diseases. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes key pathways to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to NLRP3 Inflammasome and CBD Derivatives
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex of the innate immune system that plays a critical role in the response to cellular danger signals. Upon activation, it triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, leading to inflammation. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of chronic inflammatory and autoimmune diseases.
Cannabidiol (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant attention for its therapeutic potential, including its anti-inflammatory properties. Recent research has focused on developing CBD derivatives with enhanced potency and specificity for various therapeutic targets, including the NLRP3 inflammasome. This guide focuses on a novel sila-CBD derivative, this compound, and compares its NLRP3 inhibitory activity with that of its parent compound, CBD, and other relevant derivatives.
Quantitative Comparison of NLRP3 Inflammasome Inhibition
The following tables summarize the available quantitative data on the inhibition of the NLRP3 inflammasome by this compound and other CBD derivatives. The data is primarily sourced from a study by Shete et al. (2023), which utilized a heme-induced NLRP3 activation model in THP-1 and J774A.1 macrophage cell lines.[1]
Table 1: Inhibition of Heme-Induced IL-1β Release in THP-1 Cells
| Compound | Concentration (µM) | Mean Inhibition of IL-1β Release (%) |
| This compound (15a) | 10 | >80% |
| 1 | >50% | |
| 0.1 | >20% | |
| Sila-CBD Derivative (15b) | 10 | Potent Inhibition |
| Sila-CBD Derivative (15c) | 10 | >80% |
| 1 | >50% | |
| 0.1 | >20% | |
| Cannabidiol (CBD) | 10 | ~83.1% (LPS+Nigericin model)[2][3] |
| 1 | ~64.1% (LPS+Nigericin model)[2][3] | |
| 0.1 | ~63.9% (LPS+Nigericin model) |
Note: Data for this compound and its sila-derivatives are from a heme-induced NLRP3 activation model. Data for CBD is from a more common LPS and nigericin-induced NLRP3 activation model, which may account for differences in observed potency.
Table 2: Inhibition of Pro-inflammatory Cytokines in J774A.1 Cells (10 µM)
| Compound | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |
| This compound (15a) | Significant Inhibition | Not specified |
| Sila-CBD Derivative (15b) | Significant Inhibition | Not specified |
| Sila-CBD Derivative (15c) | Significant Inhibition | Significant Inhibition |
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
NLRP3 Inflammasome Activation Pathway
This diagram illustrates the canonical two-signal model of NLRP3 inflammasome activation, which is a common mechanism targeted by inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for Heme-Induced NLRP3 Inflammasome Inhibition Assay
The following workflow outlines the key steps in the experimental protocol used to evaluate this compound's inhibitory activity.
Caption: Heme-induced NLRP3 inflammasome inhibition assay.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
In Vitro Heme-Induced NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is adapted from Shete et al. (2023).
1. Cell Culture and Differentiation:
- Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- To differentiate into macrophage-like cells, THP-1 monocytes are seeded in 96-well plates and treated with 20 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.
2. Priming (Signal 1):
- After differentiation, the culture medium is replaced with fresh medium containing 100 ng/mL lipopolysaccharide (LPS) from E. coli O111:B4.
- The cells are incubated for 4 hours at 37°C in a 5% CO₂ incubator to upregulate the expression of pro-IL-1β and NLRP3.
3. Inhibitor Treatment:
- Following LPS priming, the medium is removed, and the cells are washed with sterile PBS.
- Fresh serum-free medium containing various concentrations of this compound or other CBD derivatives (e.g., 0.1, 1, 10 µM) is added to the wells. A vehicle control (e.g., DMSO) is also included.
- The cells are incubated with the inhibitors for 1 hour.
4. Activation (Signal 2):
- The NLRP3 inflammasome is activated by adding heme (hemin) to a final concentration of 50 µM.
- The cells are incubated for an additional 1 hour.
5. Measurement of IL-1β Release:
- After incubation, the cell culture supernatants are collected.
- The concentration of secreted IL-1β in the supernatants is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
- The percentage inhibition is calculated relative to the vehicle-treated control.
In Vitro LPS and Nigericin-Induced NLRP3 Inflammasome Activation Assay
This is a more commonly used protocol for studying NLRP3 inflammasome activation.
1. Cell Culture and Priming:
- Follow the same procedure for cell culture and LPS priming as described in the heme-induced assay.
2. Inhibitor Treatment:
- Follow the same procedure for inhibitor treatment as described in the heme-induced assay.
3. Activation (Signal 2):
- The NLRP3 inflammasome is activated by adding nigericin to a final concentration of 10 µM.
- The cells are incubated for 1 hour.
4. Measurement of IL-1β Release:
- Follow the same procedure for measuring IL-1β release as described in the heme-induced assay.
Discussion and Future Directions
For a more comprehensive understanding of the structure-activity relationship of these CBD derivatives, future studies should aim to:
-
Determine the IC₅₀ values for this compound and a wider range of CBD derivatives against both heme-induced and canonical (e.g., LPS/nigericin) NLRP3 activation.
-
Investigate the direct binding of these compounds to components of the NLRP3 inflammasome complex.
-
Evaluate the in vivo efficacy and pharmacokinetic profiles of the most potent derivatives in relevant animal models of inflammatory diseases.
This guide provides a foundational comparison to aid researchers in the selection and evaluation of promising CBD-based NLRP3 inhibitors for therapeutic development. The detailed protocols and pathway diagrams offer practical tools for designing and interpreting further experiments in this exciting field of research.
References
- 1. Sila-CBD Derivatives as Inhibitors of Heme-Induced NLRP3 Inflammasome: Application in Hemolytic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitory Effect of Cannabidiol on the Activation of NLRP3 Inflammasome Is Associated with Its Modulation of the P2X7 Receptor in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Nlrp3-IN-24's Mechanism: A Comparative Guide Using Genetic Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nlrp3-IN-24's performance with other alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes complex pathways and workflows to clarify the role of genetic knockout models in confirming the inhibitor's mechanism of action.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Small molecule inhibitors of NLRP3 are therefore of significant therapeutic interest. This compound has emerged as a potent inhibitor, and this guide will delve into its mechanism and how genetic knockout models are instrumental in its validation.
Performance Comparison of NLRP3 Inhibitors
The following table summarizes the quantitative data for this compound and other well-characterized NLRP3 inhibitors, offering a clear comparison of their potency.
| Feature | This compound (Nlrp3-IN-26) | MCC950 | CY-09 |
| IC50 | 0.13 µM[1][2] | 7.5 nM (BMDMs), 8.1 nM (HMDMs)[2][3][4] | ~6 µM (BMDMs) |
| Mechanism of Action | Direct NLRP3 inhibitor, blocking inflammasome assembly and activation. | Directly targets the NLRP3 NACHT domain, preventing conformational change and oligomerization. | Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting its ATPase activity. |
| Selectivity | Selective for NLRP3 inflammasome. | Specific for NLRP3; does not affect AIM2, NLRC4, or NLRP1 inflammasomes. | Specific for NLRP3; does not affect NLRP1, NLRC4, RIG-I, or NOD2. |
| In Vivo Efficacy | Demonstrated efficacy in a DSS-induced colitis model. | Attenuates severity of experimental autoimmune encephalomyelitis (EAE) and rescues neonatal lethality in a mouse model of CAPS. | Demonstrates therapeutic effects in mouse models of CAPS and type 2 diabetes. |
Visualizing the Mechanism and Experimental Approach
To understand how this compound functions and how its mechanism is validated, the following diagrams illustrate the NLRP3 signaling pathway and the experimental workflow involving genetic knockout models.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Workflow for confirming this compound's specificity using genetic knockout models.
Experimental Protocols
To ensure the reproducibility of findings when comparing NLRP3 inhibitors, standardized experimental protocols are crucial.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the assessment of NLRP3 inhibitors in bone marrow-derived macrophages (BMDMs).
-
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow cells from the femurs and tibias of wild-type and Nlrp3-knockout mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.
-
-
Cell Seeding and Priming:
-
Seed the differentiated BMDMs in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment and Inflammasome Activation:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitors (e.g., this compound, MCC950, CY-09) or a vehicle control (DMSO) for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding an activation signal such as 5 µM Nigericin or 5 mM ATP for 1 hour.
-
-
Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the percentage of IL-1β inhibition for each inhibitor concentration compared to the vehicle-treated control.
-
Caspase-1 Activity Assay
This assay measures the activity of caspase-1, a key enzyme in the NLRP3 inflammasome pathway.
-
Sample Preparation:
-
Following inhibitor treatment and inflammasome activation as described above, collect both the cell culture supernatants and the cell lysates.
-
-
Luminogenic Assay:
-
Use a commercially available luminogenic caspase-1 assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).
-
Add the Caspase-Glo® 1 reagent, which contains a specific caspase-1 substrate, to the samples.
-
Incubation allows active caspase-1 to cleave the substrate, releasing a substrate for luciferase that generates a luminescent signal.
-
Measure the luminescence using a luminometer. The signal intensity is proportional to the caspase-1 activity.
-
ASC Speck Formation Assay
This imaging-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
-
Cell Culture and Treatment:
-
Use immortalized macrophage cell lines (e.g., THP-1) that stably express ASC fused to a fluorescent protein (e.g., GFP).
-
Prime and treat the cells with inhibitors and activators as described in the inflammasome inhibition assay.
-
-
Microscopy:
-
Fix and permeabilize the cells.
-
Use fluorescence microscopy to visualize the subcellular localization of ASC-GFP.
-
In unstimulated cells, ASC-GFP is diffusely distributed in the cytoplasm. Upon inflammasome activation, it oligomerizes into a single large perinuclear structure, the "ASC speck".
-
-
Quantification:
-
Quantify the percentage of cells containing an ASC speck in each treatment condition. A potent inhibitor will significantly reduce the number of speck-positive cells.
-
The Role of Genetic Knockout Models in Confirming Mechanism
The use of Nlrp3 knockout (KO) mice and cells derived from them is the gold standard for confirming that a compound's inhibitory activity is specifically mediated through NLRP3. As depicted in the experimental workflow diagram, if this compound is a true NLRP3 inhibitor, it will reduce IL-1β secretion and caspase-1 activity in wild-type cells but will have no effect in NLRP3 KO cells, which are already incapable of forming a functional NLRP3 inflammasome. This genetic approach provides unequivocal evidence of on-target activity and rules out off-target effects that might confound the interpretation of results from inhibitor studies alone. Studies in Nlrp3 knockout mice have demonstrated their utility in dissecting the role of the NLRP3 inflammasome in various diseases and have shown benefits such as improved survival in certain disease models and even increased lifespan.
References
Unlocking Therapeutic Potential: A Comparative Analysis of Nlrp3-IN-24 in Preclinical Studies
For Immediate Release
A deep dive into the preclinical performance of Nlrp3-IN-24, a novel NLRP3 inflammasome inhibitor, reveals promising therapeutic potential in the landscape of inflammatory diseases. This guide offers a comprehensive comparison with other established NLRP3 inhibitors, providing researchers, scientists, and drug development professionals with critical data to inform future research and development.
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in a host of inflammatory disorders. Its dysregulation is implicated in conditions ranging from autoimmune diseases to neurodegenerative disorders and metabolic syndromes. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of pharmaceutical research. This report details the preclinical profile of this compound, also known as Compound 15a, and benchmarks its performance against well-characterized NLRP3 inhibitors: MCC950, Oridonin, and CY-09.
Mechanism of Action: Targeting the Core of Inflammation
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. This compound, a sila-cannabidiol derivative, has been identified as a potent inhibitor of this pathway, specifically targeting heme-induced NLRP3 activation, which is relevant in hemolytic diseases[1][2].
Alternative inhibitors employ distinct mechanisms to thwart NLRP3 activity. MCC950, a widely studied preclinical tool compound, directly binds to the NACHT domain of NLRP3, preventing its ATP hydrolysis-dependent conformational change and subsequent oligomerization[3]. Oridonin, a natural diterpenoid, covalently modifies a specific cysteine residue (Cys279) within the NACHT domain of NLRP3, thereby blocking the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly[4][5]. CY-09 also directly targets the ATP-binding motif within the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing inflammasome formation.
Quantitative Comparison of Preclinical Efficacy
To provide a clear and objective comparison, the following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound and its comparators.
Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation
| Compound | Cell Line(s) | Activator | Key Endpoint | IC50 / Effective Concentration | Reference(s) |
| This compound | THP-1, J774A.1 | Heme | IL-1β release | Significant inhibition at 0.1 µM | |
| MCC950 | BMDMs, THP-1 | Nigericin, ATP, MSU | IL-1β release | IC50: ~8 nM | |
| Oridonin | BMDMs | Nigericin, ATP, MSU | IL-1β release | Effective at 1-5 µM | |
| CY-09 | BMDMs, THP-1 | Nigericin, ATP, MSU | IL-1β secretion | Effective at 1-10 µM |
Table 2: In Vivo Efficacy in Preclinical Disease Models
| Compound | Animal Model | Disease/Condition | Dosage and Administration | Key Outcome(s) | Reference(s) |
| This compound | Mouse | Heme-induced Peritonitis | 10-30 mg/kg, i.p. | Reduced IL-1β levels | |
| MCC950 | Mouse | Spontaneous Colitis | 10 mg/kg, i.p. | Reduced colonic IL-1β and IL-18 | |
| Oridonin | Rabbit | Atherosclerosis | 20 mg/kg, oral | Reduced NLRP3 mRNA expression and atherosclerotic lesions | |
| CY-09 | Mouse | CAPS, Type 2 Diabetes | 20 mg/kg, oral | Therapeutic effects observed |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro NLRP3 Inflammasome Activation Assay
Cell Culture and Treatment:
-
Human monocytic THP-1 cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) (e.g., 20 ng/mL) for 3-4 hours.
-
The differentiated cells are then primed with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Following priming, the cells are pre-treated with various concentrations of the test inhibitor (e.g., this compound, MCC950, Oridonin, or CY-09) for 1 hour.
-
NLRP3 inflammasome activation is then induced by adding a specific stimulus, such as heme (e.g., 50 µM), nigericin (e.g., 10 µM), or ATP (e.g., 5 mM) for 1 hour.
Measurement of IL-1β Release:
-
The cell culture supernatant is collected after the stimulation period.
-
The concentration of mature IL-1β in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The inhibitory effect of the compound is calculated by comparing the IL-1β levels in treated wells to those in vehicle-treated control wells.
In Vivo Mouse Model of Peritonitis
Animal Model and Treatment:
-
Male C57BL/6 mice (8-12 weeks old) are used for the experiment.
-
The test inhibitor (e.g., this compound) or vehicle is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 10-30 mg/kg).
-
After a set pre-treatment time (e.g., 30 minutes), peritonitis is induced by i.p. injection of an NLRP3 activator, such as monosodium urate (MSU) crystals (e.g., 1 mg in sterile PBS) or heme.
Assessment of Inflammation:
-
Several hours after the induction of peritonitis (e.g., 6 hours), the mice are euthanized.
-
The peritoneal cavity is lavaged with sterile PBS to collect peritoneal fluid.
-
The total number of infiltrating cells, particularly neutrophils, in the peritoneal lavage fluid is determined using a hemocytometer or flow cytometry.
-
The concentration of IL-1β in the peritoneal lavage fluid is measured by ELISA.
Visualizing the Pathways and Comparisons
To further elucidate the complex signaling and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: The canonical NLRP3 inflammasome activation pathway involves a two-step process: priming and activation, leading to cytokine release and pyroptosis.
References
- 1. Sila-CBD Derivatives as Inhibitors of Heme-Induced NLRP3 Inflammasome: Application in Hemolytic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of NLRP3 Inflammasome Inhibitors
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of NLRP3 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The reproducibility of an inhibitor's effect is suggested by consistent IC50 values across various studies and cell types. The following table summarizes the IC50 values for several NLRP3 inhibitors, including the well-characterized MCC950 and another compound, Nlrp3-IN-26.
| Inhibitor | Cell Type | Species | IC50 | Reference |
| MCC950 | Bone Marrow-Derived Macrophages (BMDM) | Murine | ~7.5 nM | [1] |
| Human Monocyte-Derived Macrophages (HMDM) | Human | ~8.1 nM | [1] | |
| THP-1 macrophages | Human | 3 nM (ASC speck formation) | [1] | |
| Peripheral Blood Mononuclear Cells (PBMC) | Human | ~41.3 nM - 70.4 nM | [1] | |
| Nlrp3-IN-26 | THP-1 macrophages | Human | 57.5 nM | [1] |
| Glyburide | Bone Marrow-Derived Macrophages (BMDM) | Murine | 10 µM | |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Murine | 6 µM | |
| Isoliquiritigenin (ILG) | Not specified | Not specified | 10.1 µM |
Note: The specific compound "Nlrp3-IN-26" is not widely referenced in peer-reviewed literature. The data presented here is based on available information which may refer to a novel NLRP3 inhibitor, BAL-0028.
Signaling Pathways and Points of Inhibition
Understanding the NLRP3 inflammasome signaling cascade is crucial for interpreting the mechanism of action of its inhibitors. The following diagram illustrates the canonical NLRP3 activation pathway and highlights the step where many small molecule inhibitors, including MCC950, are known to act.
Experimental Protocols for Assessing NLRP3 Inhibition
Reproducibility of experimental findings is critically dependent on detailed and standardized protocols. Below are methodologies for key assays used to evaluate the efficacy of NLRP3 inhibitors.
1. IL-1β Release Assay (ELISA)
This is the most common assay to quantify NLRP3 inflammasome activation by measuring the secretion of the mature pro-inflammatory cytokine IL-1β.
-
Cell Culture and Priming:
-
Plate macrophages (e.g., primary bone marrow-derived macrophages or THP-1 cells) in a 96-well plate.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., Nlrp3-IN-24, MCC950) or a vehicle control for 30-60 minutes.
-
-
NLRP3 Activation:
-
Add an NLRP3 activator such as Nigericin (5-20 µM) or ATP (2.5-5 mM) for 1-2 hours.
-
-
Quantification:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β using a commercial ELISA kit according to the manufacturer's instructions.
-
2. ASC Oligomerization "Speck" Assay
This assay provides a more direct measure of NLRP3 inflammasome assembly by detecting the formation of large oligomeric complexes of the adaptor protein ASC, which are visible as "specks" within the cell.
-
Cell Treatment:
-
Prime and treat cells with the NLRP3 inhibitor and activator as described in the IL-1β release assay protocol.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.
-
Incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells containing ASC specks. A reduction in the number of speck-positive cells in the inhibitor-treated group compared to the control indicates inhibition of inflammasome assembly.
-
Experimental Workflow for Reproducibility Assessment
A logical and consistent experimental workflow is essential for assessing the reproducibility of an inhibitor's effects.
Conclusion
The reproducibility of the effects of any NLRP3 inhibitor, including the notional this compound, is paramount for its validation as a reliable research tool and potential therapeutic. This guide outlines the key data, pathways, and protocols necessary for such an evaluation. By using well-characterized inhibitors like MCC950 as a benchmark, and by adhering to detailed and standardized experimental procedures, the scientific community can build a robust and reproducible understanding of novel NLRP3 inflammasome inhibitors. The provided frameworks for data presentation and experimental design are intended to aid researchers in this endeavor, ultimately accelerating the development of effective treatments for NLRP3-driven diseases.
References
Safety Operating Guide
Proper Disposal of Nlrp3-IN-24: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: The following guidance is based on general best practices for the disposal of laboratory chemicals and information available for structurally related compounds. A specific Safety Data Sheet (SDS) for Nlrp3-IN-24 was not publicly available at the time of this writing. It is imperative to obtain and consult the official SDS from your supplier for this compound before handling or disposing of this compound. The SDS will provide the most accurate and comprehensive safety and disposal information.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment to minimize exposure and risk. The toxicological properties of this compound may not be fully characterized, demanding a cautious approach.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
All handling of this compound, including weighing and aliquoting for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal company.[1] This process ensures the complete destruction of the compound.[2][3]
-
Waste Segregation:
-
Collect all waste materials containing this compound in a designated, properly labeled hazardous waste container.[4][5]
-
This includes:
-
Unused or expired solid this compound.
-
Contaminated consumables such as pipette tips, microfuge tubes, and weighing paper.
-
Contaminated lab equipment like gloves and bench paper.
-
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
Ensure the label is legible and securely attached to the container.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the full chemical name and any available safety information. The SDS is a critical document for this purpose.
-
-
Final Disposal Method:
-
The designated disposal method is incineration. The solid waste will be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This high-temperature process effectively destroys the chemical compound.
-
Data Presentation: Disposal Parameters
| Parameter | Recommendation |
| Disposal Method | High-Temperature Incineration |
| Waste Category | Solid Chemical Hazardous Waste |
| Personal Protective Equipment | Safety Goggles, Chemical-Resistant Gloves, Lab Coat |
| Engineering Controls | Chemical Fume Hood |
| Waste Container | Designated, Labeled Hazardous Waste Container |
| Waste Segregation | Do not mix with incompatible waste streams |
| Disposal Vendor | Licensed Hazardous Waste Disposal Company |
Experimental Protocols
As this document pertains to disposal procedures, no experimental protocols are cited.
Mandatory Visualization: Disposal Workflow
Caption: Figure 1. Disposal Workflow for this compound
References
Essential Safety and Logistical Information for Handling Nlrp3-IN-24
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling Nlrp3-IN-24, particularly in its powdered form, to minimize exposure. The following table summarizes the required PPE for various stages of handling.[2]
| Operation | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Aliquoting (Dry Powder) | - Double nitrile gloves- Chemical splash goggles worn over safety glasses- Face shield- Respiratory protection (e.g., N95 or higher-rated respirator)- Disposable laboratory coat or gown- Full-length pants and closed-toe shoes |
| Solution Preparation and Handling | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Full-length pants and closed-toe shoes |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
Operational Plan: From Receipt to Disposal
A clear and well-defined plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.[1]
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.[2]
-
If the package is compromised, do not open it. Isolate the package in a fume hood and immediately contact your institution's EHS office.[2]
-
If the package is intact, verify that the contents match the order information before storing.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed and follow the manufacturer's specific storage temperature recommendations.
3. Handling and Solution Preparation:
-
Crucial: All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Wear the appropriate PPE as detailed in the table above, including double gloves, a respirator, and a face shield.
-
Use dedicated spatulas and weighing boats. Aliquot the desired amount into a pre-labeled, sealed container.
-
When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
-
Handle all solutions containing this compound with the appropriate PPE and avoid generating aerosols.
4. Post-Procedure:
-
After completing work, decontaminate all surfaces and equipment.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
All waste contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be treated as hazardous waste.
-
Collect all hazardous waste in appropriately labeled, sealed containers.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
Spill Management
In the event of a spill, evacuate the area and prevent others from entering.
-
For small spills (if you are trained to handle them):
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
For large spills (or if you are not equipped or trained):
-
Contact your institution's EHS office immediately.
-
Experimental Workflow for Handling this compound
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
